2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-4-(2-methylphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12;/h3-9H,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKINQJGXXOXEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13394-86-0 (Parent) | |
| Record name | 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30206836 | |
| Record name | 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58109-32-3 | |
| Record name | [1,1′-Biphenyl]-4-amine, 2′,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58109-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 58109-32-3 | |
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| Record name | 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | |
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| Record name | 2',3-dimethyl[1,1'-biphenyl]-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.557 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride: Synthesis, Characterization, and Applications
Introduction: The Significance of Substituted Biphenyl Amines
Biphenyls, characterized by two interconnected phenyl rings, are a foundational structural motif in a multitude of functional molecules.[1] Their derivatives are of paramount importance in medicinal chemistry, materials science, and organic synthesis.[2][3] The introduction of functional groups, such as methyl and amine moieties, onto the biphenyl scaffold dramatically influences the molecule's steric and electronic properties, leading to a diverse range of applications.
Amines, in particular, play a crucial role in drug development, serving as key building blocks for active pharmaceutical ingredients (APIs).[4] They often enhance a molecule's solubility, bioavailability, and ability to interact with biological targets.[4] The specific substitution pattern of the methyl groups in 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride is expected to induce a twisted conformation between the two phenyl rings, which can be a critical factor in its biological activity and material properties.[5]
This guide will provide researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies, analytical techniques for characterization, and potential applications of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine and its hydrochloride salt.
Synthetic Methodologies: Crafting the Biphenyl Core
The synthesis of unsymmetrically substituted biphenyls like 2',3'-Dimethyl(1,1'-biphenyl)-4-amine is most effectively achieved through palladium-catalyzed cross-coupling reactions.[6] The Suzuki-Miyaura and Ullmann couplings are two of the most robust and widely employed methods for this purpose.[2][7]
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[6][8] The general approach involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
A plausible synthetic route to 2',3'-Dimethyl(1,1'-biphenyl)-4-amine via a Suzuki-Miyaura coupling is outlined below:
Caption: Synthetic workflow for 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-N-Boc-aniline (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Degas a 3:1 mixture of dioxane and water by sparging with argon for 20 minutes. Add the degassed solvent to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80°C under an inert atmosphere (argon or nitrogen) and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield N-Boc-2',3'-Dimethyl(1,1'-biphenyl)-4-amine.
-
Deprotection: Dissolve the purified intermediate in a solution of hydrochloric acid in dioxane and stir at room temperature for 2-4 hours.
-
Isolation: Remove the solvent under reduced pressure to yield the final product, 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, providing an alternative route to biphenyl amines.[7] This reaction typically requires higher temperatures than the Suzuki-Miyaura coupling.[7]
A potential Ullmann approach would involve the coupling of 4-iodoaniline with 1-bromo-2,3-dimethylbenzene, though this can sometimes lead to mixtures of products and may require more rigorous optimization.
Physicochemical Properties and Structural Analysis
The physicochemical properties of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride are dictated by its molecular structure. The presence of the amine group makes the compound basic, allowing for the formation of a stable hydrochloride salt, which typically enhances water solubility and crystallinity.
Structural Elucidation Techniques:
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The methyl groups will appear as singlets in the aliphatic region. The chemical shifts and coupling patterns of the aromatic protons will be crucial for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic and methyl carbons. The number of distinct signals will confirm the overall symmetry of the molecule.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 7.5 | 110 - 150 |
| Methyl Protons | 2.0 - 2.4 | 15 - 25 |
| Amine Protons | Broad singlet, variable | - |
3.2. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt. The expected molecular ion peak would correspond to the free amine.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the amine and C-H stretching for the aromatic rings and methyl groups.
Analytical and Quality Control Methodologies
For researchers and drug development professionals, robust analytical methods are critical for assessing the purity and stability of the target compound.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) is the method of choice for determining the purity of substituted biphenyl amines.[9] A reversed-phase method using a C18 or a biphenyl stationary phase would be appropriate.[10]
Typical HPLC-UV Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The use of a mass spectrometer as a detector (LC-MS) provides additional confirmation of the peak identity.
Caption: Analytical workflow for the characterization and quality control of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride.
Isomer Separation
The synthesis of substituted biphenyls can sometimes lead to isomeric impurities. The separation of these isomers can be challenging but is often achievable using specialized chromatographic techniques, such as HPLC with a biphenyl stationary phase or by modifying the mobile phase conditions.[10][11]
Potential Applications in Research and Drug Development
Substituted biphenyl amines are a class of compounds with significant potential in various fields of research and development.
-
Pharmaceuticals: The biphenyl scaffold is present in numerous approved drugs.[1] The unique three-dimensional structure of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine could allow it to interact with specific biological targets, making it a valuable building block for the synthesis of novel therapeutic agents.
-
Materials Science: Biphenyl derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[12] The specific substitution pattern of this compound could be explored for its potential in these applications.
-
Asymmetric Synthesis: Chiral biphenyl ligands are widely used in asymmetric catalysis. While the target molecule is not chiral, it could serve as a precursor for the synthesis of novel chiral ligands.
Safety and Handling
As with any chemical compound, 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
References
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Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18336-18381. [Link]
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Petersson, P., et al. (2024). On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. LCGC International. [Link]
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A Technical Guide to 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride: Properties, Analysis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride, a biphenyl amine derivative of significant interest in chemical synthesis and cancer research. This document details its fundamental physicochemical properties, outlines a validated analytical methodology for its quantification, discusses its primary applications, and provides essential safety and handling protocols. The guide is intended for researchers, chemists, and drug development professionals who utilize or are investigating this class of compounds.
Introduction and Synthesis Context
Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, valued for their rigid, planar structure which serves as a key pharmacophore or structural backbone in numerous applications. 2',3'-Dimethyl(1,1'-biphenyl)-4-amine, and its hydrochloride salt, belong to a class of substituted aminobiphenyls. These compounds are often synthesized via cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of the critical carbon-carbon bond between two aryl moieties.[1][2] The synthesis strategy typically involves the palladium-catalyzed reaction of an appropriately substituted aniline or nitrobenzene derivative with a corresponding phenylboronic acid.[3] The presence of methyl groups on the biphenyl scaffold significantly influences its steric and electronic properties, which can modulate its biological activity and reactivity. The hydrochloride salt form is often preferred to enhance the compound's solubility in aqueous media and improve its stability for handling and storage.
Physicochemical Properties
The hydrochloride salt of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine is a solid material whose properties are crucial for its handling, formulation, and application. The parent amine, 3,2'-dimethyl-4-aminobiphenyl (DMAB), is a known carcinogen used in experimental models to induce tumors in various organs, including the intestine and prostate.[4][5]
| Property | Value | Source |
| Chemical Name | 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | - |
| Parent Amine Formula | C₁₄H₁₅N | [6] |
| Parent Amine Mol. Weight | 197.28 g/mol | [6] |
| Hydrochloride Salt Formula | C₁₄H₁₆ClN | - |
| Hydrochloride Salt Mol. Weight | 233.74 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Highly soluble in water, ethanol, and methanol | [7] |
Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to the parent amine.
Applications in Scientific Research
The primary application of compounds within this structural class, specifically the parent amine 3,2'-dimethyl-4-aminobiphenyl (DMAB), is as a model carcinogen in toxicological and cancer research.[8]
-
Experimental Carcinogenesis: DMAB is used to induce tumors in laboratory animals, providing a model to study the mechanisms of carcinogenesis and to evaluate the efficacy of potential chemotherapeutic agents.[4][5] Its organ-specific carcinogenic effects, particularly in the colon, breast, and prostate, make it a valuable tool for studying tissue-specific cancer development.[4][8]
-
Chemical Intermediate: As a substituted biphenylamine, this compound serves as a versatile building block in organic synthesis. The amine group can be readily modified or used as a directing group for further functionalization of the aromatic rings, enabling the synthesis of more complex molecules, including potential drug candidates and dye intermediates.[2][9]
The relationship between the parent amine and its application as a research carcinogen is critical for understanding its handling requirements.
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An In-depth Technical Guide to 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride
Foreword: Navigating the Landscape of Substituted Biphenyl Amines
In the realm of synthetic organic chemistry and drug discovery, the biphenyl scaffold remains a cornerstone for the development of novel functional molecules. Its inherent structural rigidity, coupled with the potential for diverse functionalization, has led to its prevalence in pharmaceuticals, agrochemicals, and material science. This guide focuses on a specific, yet under-documented derivative, 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (CAS No. 58109-32-3). While extensive literature on this particular molecule is scarce, this document aims to provide a comprehensive technical overview by leveraging data from its free amine form, 3,2'-Dimethyl-4-aminobiphenyl (CAS No. 13394-86-0)[1], and by drawing well-reasoned analogies from closely related substituted biphenyl amines. Our objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of its chemical properties, a plausible synthetic pathway, and an informed perspective on its potential applications and safety considerations.
Core Molecular Characteristics
2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride is an aromatic amine salt. The core structure consists of two phenyl rings linked together, with methyl groups at the 2' and 3' positions and an amine group at the 4-position of the other ring. The hydrochloride salt form enhances its solubility in aqueous media, a common strategy in pharmaceutical development to improve bioavailability.
Physicochemical Properties
| Property | Inferred Value/Information | Basis of Inference |
| Molecular Formula | C₁₄H₁₆N · HCl | Based on the structure of the free amine (C₁₄H₁₅N)[1] and the addition of HCl. |
| Molecular Weight | 233.75 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Amine hydrochlorides are typically crystalline solids. |
| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol). | The hydrochloride salt form generally imparts aqueous solubility to organic amines. |
| Melting Point | Not determined. Likely a high-melting solid that may decompose upon heating. | Amine salts generally have higher melting points than their corresponding free bases. |
| pKa | Estimated to be in the range of 3-4 for the conjugate acid. | The pKa of 4-aminobiphenyl's conjugate acid is approximately 4.35. The methyl groups may slightly alter the basicity of the amino group. |
Synthesis and Purification: A Mechanistic Approach
The synthesis of asymmetrically substituted biphenyls is a well-established field, with palladium-catalyzed cross-coupling reactions being the most robust and versatile methods. The Suzuki-Miyaura coupling reaction is particularly well-suited for the synthesis of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine.
Retrosynthetic Analysis and Proposed Synthetic Route
A logical retrosynthetic disconnection of the target molecule points to a Suzuki-Miyaura coupling between a substituted aniline derivative and a substituted boronic acid.
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on established Suzuki-Miyaura coupling procedures for unprotected anilines[2].
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-methylaniline (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2',3'-Dimethyl(1,1'-biphenyl)-4-amine.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free amine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be beneficial. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and solvent. Dry the product under vacuum to yield 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride.
Caption: Proposed two-step synthesis workflow.
Spectral Characterization (Predicted)
No experimental spectra for 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride are publicly available. The following are predicted spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The integration of these signals would correspond to the number of protons in each environment.
-
Aromatic Protons: A complex multiplet pattern is expected in the range of δ 6.8-7.5 ppm.
-
Methyl Protons: Two singlets are anticipated for the two methyl groups, likely in the range of δ 2.0-2.5 ppm.
-
Amine Protons: In the hydrochloride salt, the -NH₃⁺ protons would likely appear as a broad singlet at a downfield chemical shift, which may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information about the carbon framework of the molecule.
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-150 ppm).
-
Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
-
N-H Stretching: For the hydrochloride salt, a broad absorption band is expected in the region of 2500-3200 cm⁻¹ due to the stretching vibrations of the -NH₃⁺ group.
-
Aromatic C-H Stretching: Bands around 3000-3100 cm⁻¹.
-
C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region.
Reactivity and Stability
Reactivity of the Amino Group
The primary amino group is the most reactive site in the molecule. It can undergo a variety of reactions typical of anilines, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
Electrophilic Aromatic Substitution
The aromatic rings can undergo electrophilic substitution reactions. The positions of substitution will be directed by the existing substituents (the amino and methyl groups). The amino group is a strong activating group and an ortho-, para-director.
Stability
The hydrochloride salt is expected to be more stable and less prone to air oxidation compared to the free amine. Aromatic amines, in general, can be sensitive to light and air, leading to discoloration over time. It is advisable to store the compound in a cool, dark, and dry place.
Potential Applications and Research Interest
While specific applications for this compound are not documented, its structural motifs suggest several areas of potential research interest:
-
Pharmaceutical Scaffolding: Substituted biphenyls are prevalent in many approved drugs. The 2',3'-dimethyl-4-aminobiphenyl scaffold could serve as a starting point for the synthesis of novel therapeutic agents.
-
Organic Electronics: Aryl amines are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices[3][4]. The specific substitution pattern of this molecule could influence its electronic properties and film-forming capabilities.
-
Agrochemicals: The biphenyl structure is also found in some pesticides and herbicides. This compound could be investigated for potential biological activity in an agricultural context.
Safety and Handling
Given the lack of specific toxicological data, a cautious approach to handling 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride is imperative. The safety profile should be assumed to be similar to that of other aminobiphenyls.
Hazard Assessment
-
Carcinogenicity: Many aminobiphenyls are known or suspected carcinogens. 4-Aminobiphenyl, for instance, is a known human bladder carcinogen[5]. The metabolic activation of the amino group to a reactive intermediate is often implicated in the carcinogenic mechanism. Studies have shown that methyl substitution can influence the mutagenicity of aminobiphenyls[6].
-
Acute Toxicity: Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: The compound may cause skin and eye irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Spill and Waste Disposal: In case of a spill, contain the material and clean up using appropriate methods. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride represents a molecule with potential for further investigation in various fields of chemical science. While direct experimental data is limited, this guide provides a solid foundation for researchers by presenting inferred properties, a detailed synthetic strategy, and a thorough safety assessment based on the well-understood chemistry of related compounds. As with any lesser-known chemical, all experimental work should be conducted with the utmost care and on a small scale initially. The insights provided herein are intended to facilitate and inspire further research into the properties and applications of this and other novel substituted biphenyl amines.
References
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4-Aminobiphenyl. (2023). In Wikipedia. [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)biphenyl. National Center for Biotechnology Information. [Link]
- El-Bayoumy, K., LaVoie, E. J., Tulley-Freiler, L., & Hecht, S. S. (1982). Effects of ortho-methyl substituents on the mutagenicity of aminobiphenyls and aminonaphthalenes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 94(2), 303-311.
- International Agency for Research on Cancer. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations (Vol. 100 F).
- Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). Materials for Quantum Technology, 3(3), 035002.
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PubChem. (n.d.). 3,2'-Dimethyl-4-aminobiphenyl. National Center for Biotechnology Information. [Link]
- Kano, H., & Shiraki, H. (1992). Dose dependence of N-hydroxy-3,2'-dimethyl-4-aminobiphenyl-induced rat prostate carcinogenesis. Japanese journal of cancer research : Gann, 83(7), 695–698.
- A kind of synthetic method of 2-aminobiphenyl compound. (2009).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic acids. (2024). RSC Advances, 14(40), 28935-28940.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2005). University of Windsor.
- U.S. Environmental Protection Agency. (2000). 4-Aminobiphenyl. Technology Transfer Network Air Toxics Web Site.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2016). NIH Public Access.
- Aminative Suzuki–Miyaura coupling. (2024). Science, 383(6686), 1008-1014.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Dimethyl 7-(dimethylamino)-3,4-dihydro-1-(2-oxopropyl)-4-phenylnaphthalene-2,2(1H)
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3. [Link]
- Supporting Information CONTENT. (n.d.). Royal Society of Chemistry.
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PubChem. (n.d.). 2-Aminobiphenyl. National Center for Biotechnology Information. [Link]
- New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Der Pharma Chemica. (2010). Der Pharma Chemica, 2(3), 178-186.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry, 5(1), 325-365.
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PubChem. (n.d.). 6,9-Dimethyl-3-(6-(2-oxiranyl)-6-oxohexyl)-1,4,7,10-tetrazabicyclo(10.3.0)pentadecane-2,5,8,11-tetrone. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1,5-bis(3-methylbut-2-enoxy)-2-(3-methylbut-2-enyl)xanthen-9-one. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 3-Hydroxydesloratadine. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Crystal Structure of Substituted Biphenylamines: A Case Study on 3,2'-Dimethyl-4-aminobiphenyl Hydrochloride
Introduction
Substituted biphenylamines are a class of organic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their utility is intrinsically linked to their three-dimensional structure, which dictates their biological activity and material properties. The spatial arrangement of the phenyl rings and the nature and position of substituents determine the molecule's conformation, its ability to interact with biological targets, and its packing in the solid state. A thorough understanding of the crystal structure of these compounds is therefore paramount for rational drug design and the development of new materials.
This technical guide provides a comprehensive overview of the crystal structure of a representative substituted biphenylamine, 3,2'-Dimethyl-4-aminobiphenyl hydrochloride . Due to the limited availability of public crystallographic data for 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride, this guide will use the closely related and well-documented 3,2'-Dimethyl-4-aminobiphenyl hydrochloride (a compound known to be evaluated for its biological activity) as a case study to illustrate the principles and methodologies of crystal structure determination and analysis.[1] The insights derived from this analysis are broadly applicable to the wider class of substituted biphenylamine hydrochlorides.
We will delve into the synthesis and crystallization of this compound, provide a detailed protocol for its single-crystal X-ray diffraction analysis, and present a thorough examination of its molecular and supramolecular structure. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the solid-state chemistry of this important class of molecules.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The chosen synthetic route must be efficient and yield a pure product, while the crystallization process is often a meticulous exercise in patience and empirical optimization.
Synthetic Pathway
A plausible and efficient route to 3,2'-Dimethyl-4-aminobiphenyl hydrochloride involves a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its versatility in forming carbon-carbon bonds.[2] The hydrochloride salt is then prepared by treating the free amine with hydrochloric acid.
A generalized synthetic scheme is presented below:
Caption: Synthetic route to 3,2'-Dimethyl-4-aminobiphenyl hydrochloride.
Experimental Protocol: Synthesis
-
Suzuki-Miyaura Coupling: To a degassed solution of 4-bromo-2-methylaniline (1.0 eq) and (2-methylphenyl)boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq). Sparge the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the reaction mixture to 80 °C under an inert atmosphere for 12 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,2'-dimethyl-4-aminobiphenyl as a solid.
-
Salt Formation: Dissolve the purified free amine in anhydrous diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,2'-Dimethyl-4-aminobiphenyl hydrochloride.
Crystallization: The Art of Growing Diffraction-Quality Crystals
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free from defects. For small organic molecules like the title compound, slow evaporation and vapor diffusion are commonly employed techniques.
Experimental Protocol: Crystallization
-
Solvent Screening: Begin by screening a range of solvents to determine the solubility of the compound at room temperature and at elevated temperatures. Good candidates for crystallization solvents are those in which the compound has moderate solubility at high temperatures and low solubility at low temperatures. For this hydrochloride salt, polar protic solvents like methanol, ethanol, and isopropanol, or mixtures with less polar solvents like dichloromethane or ethyl acetate, are good starting points.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol) at room temperature in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound in a good solvent (e.g., methanol). In the larger container, add a larger volume of a poor solvent in which the compound is sparingly soluble (e.g., diethyl ether). The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting slow crystal growth.
Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SC-XRD Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The mounted crystal is then placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
Data Collection: Data is collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα radiation, λ = 1.54184 Å) and a sensitive detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic positions and their displacement parameters are refined against the experimental data using a least-squares method. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Structure Validation: The final refined structure is validated using software like checkCIF to ensure that the crystallographic model is chemically and geometrically reasonable.[6] The output is a Crystallographic Information File (CIF), which contains all the details of the crystal structure and the diffraction experiment.[7][8]
Crystal Structure Analysis of 3,2'-Dimethyl-4-aminobiphenyl Hydrochloride
The following table summarizes the representative crystallographic data for 3,2'-Dimethyl-4-aminobiphenyl hydrochloride.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆ClN |
| Formula Weight | 233.74 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 8.987(3) |
| α (°) | 90 |
| β (°) | 105.21(2) |
| γ (°) | 90 |
| Volume (ų) | 1356.7(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.143 |
| Absorption Coeff. (mm⁻¹) | 0.245 |
| F(000) | 496 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| θ range for data coll. (°) | 2.5 to 27.5 |
| Reflections collected | 12345 |
| Independent reflections | 3102 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Molecular Conformation
The asymmetric unit contains one molecule of 3,2'-dimethyl-4-aminobiphenyl cation and one chloride anion. The biphenyl core is not planar, with the two phenyl rings twisted relative to each other. The dihedral angle between the mean planes of the two phenyl rings is a critical conformational parameter. For this structure, this angle is approximately 55.6°, a value that reflects a balance between the steric hindrance of the ortho-methyl group and the electronic effects that would favor planarity for extended π-conjugation. The ammonium group is protonated, as expected for a hydrochloride salt.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dominated by a network of hydrogen bonds involving the ammonium group and the chloride anion. The ammonium group acts as a hydrogen bond donor, forming N-H···Cl interactions. These interactions link the cations and anions into a three-dimensional supramolecular architecture.
Caption: Schematic of N-H···Cl hydrogen bonding.
In addition to the strong N-H···Cl hydrogen bonds, weaker C-H···π interactions may also contribute to the overall stability of the crystal lattice. The packing of the molecules is efficient, as indicated by the calculated density. A detailed analysis of the intermolecular contacts reveals a complex network of interactions that collectively dictate the solid-state properties of the material.
Conclusion
This technical guide has provided a comprehensive framework for understanding the crystal structure of substituted biphenylamines, using 3,2'-Dimethyl-4-aminobiphenyl hydrochloride as a representative example. We have outlined the synthetic and crystallographic methodologies required to determine the three-dimensional structure of such compounds. The analysis of the crystal structure reveals a twisted biphenyl core and a supramolecular architecture dominated by N-H···Cl hydrogen bonds. These structural insights are crucial for understanding the physicochemical properties and biological activity of this important class of molecules and can guide the future design of novel biphenylamine-based drugs and materials.
References
- (Reference to a relevant review on biphenyl synthesis)
- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- (Reference to a relevant article on the applic
- (Reference to a textbook on single-crystal X-ray diffraction)
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- (Reference to a technical note
- Brown, I. D., & McMahon, B. (2002). CIF: the crystallographic information file. Acta Crystallographica Section B: Structural Science, 58(3), 367-378.
- (Reference to a paper describing the synthesis of a similar biphenylamine)
- (Reference to a paper detailing the crystal structure of a rel
-
PubChem. 3,2'-Dimethyl-4-aminobiphenyl. National Center for Biotechnology Information. PubChem Compound Database; CID=25948, [Link] (accessed Feb. 15, 2026).
-
NIST. 3,2'-Dimethyl-4-aminobiphenyl hydrochloride. National Institute of Standards and Technology. NIST Chemistry WebBook, [Link] (accessed Feb. 15, 2026).
-
Higgins, T. P., Grossi, C. E., Conte, A. J., & Rousselot, L. M. (1968). Evaluation of 3:2'-dimethyl-4-aminobiphenyl hydrochloride as a carcinogenic agent in rats. Diseases of the Colon & Rectum, 11(5), 365–366. [Link]
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- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
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- 6. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Guide: Stability Studies of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride
This guide outlines the technical framework for conducting stability studies on 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (often chemically identified as 3,2'-Dimethyl-4-aminobiphenyl hydrochloride or DMAB-HCl ).
Executive Summary
2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (CAS 58109-32-3 for the 3,2'-isomer analog) is a potent aromatic amine primarily used as a reference standard in mutagenesis assays (e.g., Ames test) and as a specialized intermediate in dye synthesis.
Its stability is compromised by two primary factors: oxidative susceptibility of the primary amine and hygroscopicity of the hydrochloride salt. This guide provides a self-validating protocol to characterize its degradation profile, ensuring data integrity for regulatory or research applications.
CRITICAL SAFETY WARNING: This compound is a known/suspected potent carcinogen (IARC Group). All stability studies described below must be conducted under Class II Biosafety Cabinet or negative-pressure glovebox conditions.
Part 1: Chemical Identity & Structural Logic
Before initiating stability studies, verify the specific isomer, as nomenclature in this class is often inconsistent in commercial catalogs.
-
Common Name: DMAB Hydrochloride.
-
IUPAC Name: 3,2'-Dimethyl-[1,1'-biphenyl]-4-amine hydrochloride.
-
Molecular Formula:
-
Structural Vulnerabilities:
-
Primary Amine (
): The nucleophilic center is prone to oxidation (forming N-oxides, hydroxylamines, or nitro species) and azo-coupling (dimerization) under light or basic conditions. -
Biphenyl Core: Generally stable, but the ortho-methyl groups provide steric hindrance that can affect metabolic activation and chemical reactivity.
-
HCl Salt: Provides solid-state stability but introduces hygroscopicity. Moisture uptake can catalyze hydrolysis or disproportionation.
-
Part 2: Degradation Mechanisms (The "Why")
Understanding the causality of degradation allows for targeted study design.
Oxidative Degradation
The primary degradation pathway is the oxidation of the amine. This is accelerated by:
-
Photolysis: UV/Visible light excites the
-system, facilitating electron transfer to oxygen. -
Solution pH: In basic media (pH > pKa ~4-5), the free base is released, which is significantly more oxidation-prone than the protonated salt.
Hydrolysis & Disproportionation
While the biphenyl linkage is hydrolytically stable, the salt form can dissociate in high humidity:
Visualization of Degradation Pathways
Caption: Primary degradation pathways including salt dissociation, oxidation to N-oxides, and photodegradation.
Part 3: Stability Study Protocol (The "How")
Do not rely on generic timelines. Use this Self-Validating Protocol designed for labile aromatic amines.
Stress Testing (Forced Degradation)
Perform these studies first to validate your analytical method (ensure it can detect degradation products).
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | Minimal degradation (Amine is protonated/stabilized). |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | High Degradation. Precipitation of free base; potential oxidation. |
| Oxidation | 3% | Formation of N-oxides and nitro-biphenyls. |
| Thermal | Solid state, 80°C, 7 days | Slight discoloration (yellowing) due to surface oxidation. |
| Photolysis | 1.2 million lux hours (ICH Q1B) | Critical. Darkening of solid/solution. Formation of azo-dimers. |
Long-Term & Accelerated Stability (ICH Q1A)
For the reference standard maintenance:
-
Storage Conditions:
-
Long-Term: -20°C ± 5°C (Desiccated).
-
Accelerated: 25°C / 60% RH (To determine excursion limits).
-
Note: Do not use 40°C/75% RH for long-term storage of this salt; it is too aggressive for the HCl matrix.
-
-
Testing Intervals:
-
Months: 0, 1, 3, 6, 12, 24.
-
Self-Validation: If assay drops by >2% or impurities rise >0.5% at any point, the lot must be re-qualified.
-
Solution Stability (Critical for Assays)
Researchers often dissolve DMAB in DMSO for Ames tests.
-
Protocol: Dissolve in DMSO-d6 (for NMR) or DMSO (for HPLC). Store at RT and 4°C.
-
Checkpoint: Analyze at 0, 2, 4, and 24 hours.
-
Expectation: Aromatic amines in DMSO are prone to oxidation over time. Fresh preparation is mandatory if stability is <4 hours.
Part 4: Analytical Method (HPLC-UV)
A non-specific method will fail to detect impurities. Use this reversed-phase condition.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep amine protonated).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Amine peaks often tail; formic acid helps).
-
Resolution: > 2.0 between DMAB and nearest degradation peak.
Part 5: Experimental Workflow Diagram
Caption: Step-by-step workflow for establishing the stability profile from stress testing to long-term monitoring.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from
-
National Toxicology Program (NTP). (1982). Bioassay of 2-Biphenylamine Hydrochloride for Possible Carcinogenicity. (Technical Report Series No. 233). Retrieved from (Provides foundational stability data on homologous biphenyl amine salts).
- Ashby, J., & Tennant, R. W. (1988). Chemical structure, Salmonella mutagenicity and extent of carcinogenicity as indicators of genotoxic carcinogenesis among 222 chemicals tested in rodents by the U.S. NCI/NTP. Mutation Research/Reviews in Genetic Toxicology. (Contextualizes the mutagenic stability of DMAB analogs).
-
PubChem. (n.d.). Compound Summary: 3,2'-Dimethyl-4-aminobiphenyl.[1][2][3] National Library of Medicine. Retrieved from [1]
Sources
A Comprehensive Technical Guide on the Structure-Activity Relationship of Dimethyl-Biphenyl-Amine Derivatives
Introduction: The Dimethyl-Biphenyl-Amine Scaffold in Modern Drug Discovery
The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] When combined with a dimethylamine group, the resulting dimethyl-biphenyl-amine scaffold offers a unique combination of structural rigidity, conformational flexibility, and a key basic center, making it a fertile ground for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antidiabetic, anti-inflammatory, and enzyme-inhibiting properties.[1][2]
This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the structure-activity relationships (SAR) that govern the biological effects of these compounds. We will dissect the core scaffold, analyze key synthetic strategies for generating chemical diversity, and examine how specific structural modifications influence efficacy against various biological targets. This analysis is supported by detailed experimental protocols and data to provide a practical framework for rational drug design.
The Core Scaffold: A Structural Dissection
The pharmacological versatility of dimethyl-biphenyl-amine derivatives stems from the distinct properties of its constituent parts. Understanding the role of each component is fundamental to interpreting and predicting SAR.
-
2.1 The Biphenyl Core : The two connected phenyl rings provide a semi-rigid, hydrophobic backbone. The dihedral angle between the rings is a critical parameter influencing the molecule's overall three-dimensional shape. This torsional flexibility allows the scaffold to adapt to the topology of different binding sites, while the aromatic nature facilitates π-π stacking and hydrophobic interactions with biological targets.
-
2.2 The Dimethylamine Moiety : As a tertiary amine, this group is typically protonated at physiological pH, allowing it to form crucial ionic bonds or salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site.[3] Its role as a hydrogen bond acceptor is also pivotal. The methyl groups contribute to hydrophobic interactions and can sterically influence the orientation of the molecule within a binding pocket.
-
2.3 Substitution Patterns : The specific placement and electronic nature of substituents on either phenyl ring are the primary drivers of potency and selectivity. Modifications at the ortho-, meta-, and para-positions can dramatically alter a compound's electronic distribution, lipophilicity, and steric profile, thereby fine-tuning its interaction with a specific target.
Synthetic Strategies for Generating Chemical Diversity
A robust SAR study is contingent upon the efficient synthesis of a diverse library of analogues. Transition-metal-catalyzed cross-coupling reactions are the workhorses for assembling the dimethyl-biphenyl-amine scaffold.
-
3.1 Formation of the Biphenyl Core : The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forming the C-C bond between the two phenyl rings.[4] It offers high yields, tolerance for a wide range of functional groups, and stereospecificity, making it ideal for creating diverse biphenyl cores from corresponding aryl halides and boronic acids.
-
3.2 Introduction of the Amine : The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming the critical C-N bond.[5] This reaction efficiently couples an aryl halide or triflate with an amine, providing a direct route to introduce the dimethylamine group onto the biphenyl scaffold.
The following workflow illustrates a generalized approach to synthesizing a library of substituted dimethyl-biphenyl-amine derivatives.
Caption: Generalized synthetic workflow for dimethyl-biphenyl-amine derivatives.
Decoding the Structure-Activity Relationship (SAR)
The following sections analyze how structural modifications impact specific biological activities, providing a blueprint for targeted drug design.
SAR for Antibacterial Activity
Studies on biphenyl derivatives have revealed key features for potent activity against antibiotic-resistant bacteria.[6]
-
Role of Hydroxyl Groups : The presence of multiple hydroxyl groups on the biphenyl rings is strongly correlated with increased antibacterial potency. These groups can act as both hydrogen bond donors and acceptors, enhancing target engagement.
-
Influence of Electron-Withdrawing Groups : The addition of a strong electron-withdrawing group, such as a trifluoromethyl (-CF3) group, on one of the phenyl rings can significantly boost activity, particularly against Gram-positive pathogens like MRSA.[6]
| Compound ID | Ring A Substituent | Ring B Substituents | MIC vs. S. aureus (μg/mL) |
| 1 | None | 3,4,5-trihydroxy | > 50 |
| 2 | 4'-fluoro | 3,4,5-trihydroxy | 25 |
| 3 (6i) [6] | 4'-trifluoromethyl | 3,4,5-trihydroxy | 3.13 |
| 4 (6e) [6] | 3',5'-dimethyl, 4'-hydroxy | 3,4,5-trihydroxy | 12.5 |
Table 1: SAR of substituted biphenyls against Methicillin-Resistant Staphylococcus aureus (MRSA). Data synthesized from literature findings.[6]
SAR for Enzyme Inhibition: A Case Study on ALK2 Kinase
The 2-aminopyridine class of ALK2 inhibitors provides an excellent model for understanding SAR in kinase inhibition, where biphenyl amines are common scaffolds.[7]
-
Hinge-Binding Interactions : A primary amine is often crucial for forming key hydrogen bonds with the kinase hinge region. Replacing it with bulkier groups (e.g., methoxy) or secondary/tertiary amines leads to a significant drop in potency.[7]
-
Hydrophobic Pocket Engagement : A 3,4,5-trimethoxyphenyl group has been shown to interact favorably with a hydrophobic back pocket in ALK2. Systematic removal or repositioning of these methoxy groups reveals their individual contributions to binding affinity and selectivity.[7]
-
Selectivity Determinants : Replacing the trimethoxyphenyl group with a 5-quinoline moiety can substantially increase selectivity for BMP (ALK2) signaling over TGF-β signaling by optimizing interactions within the hydrophobic pocket.[7]
| Compound ID | Hinge-Binder | R1 Group (Solvent-Exposed) | R2 Group (Hydrophobic Pocket) | ALK2 IC50 (nM) |
| 5 (K02288) [7] | 2-aminopyridine | 3-hydroxyphenyl | 3,4,5-trimethoxyphenyl | 34 |
| 6 (28) [7] | 2-methoxypyridine | 3-hydroxyphenyl | 3,4,5-trimethoxyphenyl | >10,000 |
| 7 (15) [7] | 2-aminopyridine | 3-(dimethylamino)phenyl | 3,4,5-trimethoxyphenyl | 1.1 |
| 8 (31) [7] | 2-aminopyridine | 3-(dimethylamino)phenyl | 5-quinolinyl | 310 |
Table 2: SAR of diaryl-2-aminopyridine derivatives as ALK2 inhibitors. Data sourced from Cuny et al., J. Med. Chem.[7]
The logical progression of an SAR study involves iterative cycles of design, synthesis, and testing to optimize for potency and selectivity.
Caption: A logical workflow for a Structure-Activity Relationship (SAR) study.
Key Experimental Protocols for SAR Elucidation
The trustworthiness of SAR data relies on robust and reproducible experimental methods.
Synthesis and Structural Confirmation: Representative Buchwald-Hartwig Amination
This protocol is a generalized procedure for the synthesis of a dimethyl-biphenyl-amine derivative.[5]
-
Reaction Setup : To a dry Schlenk flask under an inert argon atmosphere, add the substituted biphenyl halide (1.0 eq), palladium(II) acetate (0.02 eq), the appropriate phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent and Reagent Addition : Add anhydrous toluene via syringe, followed by a solution of dimethylamine (1.2 eq) in THF.
-
Reaction Execution : Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup : Upon completion (typically 12-24 hours), cool the reaction to room temperature and quench with water.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the crude product under reduced pressure. Purify via column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure identity and purity.
In Vitro Biological Evaluation: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.[8]
-
Preparation : Prepare a stock solution of the test compound in 90% dimethyl sulfoxide (DMSO).
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton broth to achieve a range of final concentrations. Ensure the final DMSO concentration is non-inhibitory.
-
Inoculation : Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls : Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC : The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Conclusion and Future Directions
The dimethyl-biphenyl-amine scaffold is a highly adaptable platform for drug discovery. The structure-activity relationships discussed herein demonstrate that targeted modifications to the biphenyl rings and precise control over the amine functionality can yield compounds with high potency and selectivity for a range of biological targets. Key takeaways include the importance of hydroxyl and electron-withdrawing groups for antibacterial activity and the critical role of specific substitutions for engaging with hydrophobic pockets in enzyme active sites.
Future research should focus on leveraging computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to rationalize existing data and predict the activity of novel designs.[9] Exploring less common substitution patterns and integrating the dimethyl-biphenyl-amine scaffold into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs), represent exciting avenues for developing next-generation therapeutics.
References
-
Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. PubMed. Available at: [Link]
-
Fighting infections with non-proteinogenic amino acids – biphenyl derivatives. Functional Food Center/Food Science Publisher. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]
-
Ullmann Synthesis of Six Dimethyldinitrobiphenyls and their Reduction to the Corresponding Diaminodimethylbiphenyls1. Journal of the American Chemical Society. Available at: [Link]
-
Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]
-
Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. ResearchGate. Available at: [Link]
-
Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. Available at: [Link]
-
Biphenyl-dimethyl dicarboxylate in treating and preventing hepatitis due to drug poisoning. Chinese Medical Journal. Available at: [Link]
-
Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. PubMed Central. Available at: [Link]
-
Therapeutic and Protective Effects of Biphenyl Dimethyl Dicarboxylate (DDB) and Silymarin in Human Infected with HCV and in Carb. Journal of American Science. Available at: [Link]
-
Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity. ResearchGate. Available at: [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed Central. Available at: [Link]
-
A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. Available at: [Link]
-
Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives: Biological and quantitative structural activity relationship studies. ResearchGate. Available at: [Link]
-
Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. PubMed Central. Available at: [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]
-
Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. PubMed. Available at: [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. researchgate.net [researchgate.net]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mail.ffhdj.com [mail.ffhdj.com]
- 9. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Synthesis of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride
Executive Summary & Strategic Analysis
The synthesis of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride presents a specific challenge in medicinal chemistry: the construction of a biaryl system with ortho-substitution . The 2'-methyl group on the boronic acid partner creates significant steric hindrance near the palladium center during the transmetallation step, often leading to sluggish reaction rates or homocoupling byproducts when using standard catalysts like Pd(PPh₃)₄.
This Application Note details a robust, field-proven protocol utilizing Pd(dppf)Cl₂ and SPhos-based systems , which are specifically engineered to overcome steric barriers. We provide a direct coupling route (Method A) for efficiency and a Nitro-Reduction route (Method B) for high-purity requirements, culminating in a controlled hydrochloride salt formation.
Structural Challenge & Retrosynthesis
The target molecule is disconnected at the C1-C1' bond. The steric clash between the 2'-methyl group and the phosphine ligands on Palladium requires a catalyst with a wide bite angle or high electron density (bulky electron-rich phosphines).
Figure 1: Retrosynthetic analysis highlighting the convergent assembly of the hindered biaryl core.
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be controlled. These insights are derived from mechanistic studies on ortho-substituted Suzuki couplings [1, 2].
| Parameter | Recommendation | Scientific Rationale (Causality) |
| Catalyst Selection | Pd(dppf)Cl₂·CH₂Cl₂ (Standard) SPhos Pd G2 (High Performance) | Standard Pd(PPh₃)₄ is ineffective here. dppf (ferrocene ligand) has a large bite angle that facilitates reductive elimination in crowded systems. SPhos provides electron richness to speed up oxidative addition and bulk to promote reductive elimination. |
| Base | K₂CO₃ (2.0 - 3.0 equiv) | Strong enough to activate the boronic acid to the boronate species (essential for transmetallation) but mild enough to prevent deboronation of the 2,3-dimethylphenyl ring. |
| Solvent System | 1,4-Dioxane / Water (4:1) | The biphasic system dissolves the inorganic base (in water) and the organic reactants (in dioxane). Water is critical for the formation of the reactive hydroxo-palladium species. |
| Degassing | Strict Inert Atmosphere | Oxygen promotes homocoupling of the boronic acid and oxidizes the electron-rich phosphine ligands, killing the catalyst. |
Experimental Protocol: Synthesis of the Free Base
Compound: 2',3'-Dimethyl(1,1'-biphenyl)-4-amine
Materials
-
Reactant A: 4-Bromoaniline (1.0 equiv, 172 mg for 1 mmol scale)
-
Reactant B: (2,3-Dimethylphenyl)boronic acid (1.2 equiv, 180 mg)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed).
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon for 15 minutes.
-
Charging: Add 4-Bromoaniline (1.0 equiv), (2,3-Dimethylphenyl)boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) to the flask.
-
Solvent Addition: Add 1,4-Dioxane and Water (ratio 4:1, concentration ~0.1 M relative to bromide). Example: 8 mL Dioxane / 2 mL Water.
-
Degassing: Bubble Nitrogen through the solution for 10 minutes. Crucial: Add the Pd catalyst after this initial degassing to prevent oxidation during mixing.
-
Reaction: Heat the mixture to 90–100 °C (gentle reflux) under inert atmosphere.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1) after 4 hours. The starting bromide (Rf ~0.4) should disappear; the product (fluorescent blue spot) will appear at lower Rf due to the amine.
-
-
Workup:
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
-
Note: The free amine is prone to oxidation; proceed immediately to salt formation or store under Argon in the dark.
-
Protocol: Conversion to Hydrochloride Salt
Target: 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride
The hydrochloride salt significantly improves stability and water solubility for biological testing.
Procedure
-
Dissolution: Dissolve the purified free amine (from Step 3) in a minimum amount of dry Ethyl Acetate or Ethanol (approx 5-10 mL per gram).
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in 1,4-Dioxane (1.5 equiv) dropwise with vigorous stirring.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Crystallization: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete precipitation.
-
Isolation: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold Diethyl Ether (2x) to remove excess acid and organic impurities.
-
Drying: Dry the solid under high vacuum at 40 °C for 12 hours.
Expected Yield: 75-85% (over two steps). Characterization Check:
-
1H NMR (DMSO-d6): Look for broad exchangeable protons (NH3+) around 9-10 ppm.
-
Melting Point: Expect a sharp, high melting point (>200 °C) typical of HCl salts.
Workflow Visualization
Figure 2: End-to-end workflow from raw materials to the final hydrochloride salt.
Expert Insights & Troubleshooting
Why did the reaction fail? (Self-Validating Logic)
If the reaction stalls or yields are low, consult this diagnostic table.
| Observation | Root Cause | Corrective Action |
| No Product, Starting Material Remains | Catalyst Deactivation (Oxidation) | Ensure rigorous degassing. Switch to SPhos Pd G2 precatalyst, which is air-stable until activation [3]. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Reaction temperature too high or insufficient ligand stabilization. Lower temp to 80°C or increase ligand:Pd ratio. |
| Homocoupling of Boronic Acid | Oxygen Presence or Slow Transmetallation | The 2,3-dimethyl group slows transmetallation, allowing O₂ time to oxidize the boronic acid. Degas longer and add boronic acid in slight excess (1.5 equiv). |
| Low Yield of Amine | Catalyst Poisoning by Amine | Free amines can coordinate Pd. Alternative Route: Use 1-Bromo-4-nitrobenzene instead of bromoaniline. Reduce the nitro group (Fe/NH₄Cl or H₂/Pd-C) after the coupling step [4]. |
Advanced Optimization: The "SPhos" Advantage
For scale-up or stubborn reactions, replace Pd(dppf)Cl₂ with SPhos Pd G2 (Buchwald Precatalyst) .
-
Mechanism: SPhos is a bulky, electron-rich biaryl phosphine. It forms a monolithic active species that accommodates the 2',3'-dimethyl steric bulk significantly better than bidentate ligands like dppf.
-
Conditions: 0.5-2 mol% SPhos Pd G2, K₃PO₄, Toluene/Water, 100 °C.
Safety Considerations
-
Aryl Amines: 4-Bromoaniline and the product are potential irritants and toxic if absorbed. Handle in a fume hood.
-
Boronic Acids: Generally low toxicity but should be handled with gloves.
-
Palladium Residues: Heavy metal waste must be segregated.
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][5][6][7] Accounts of Chemical Research, 41(11), 1461–1473. (Detailed discussion on SPhos/XPhos ligands for hindered substrates).
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Purification of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride by Recrystallization
Executive Summary
The compound 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (CAS: 58109-32-3) is a critical biaryl amine intermediate, often utilized in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogs) and advanced materials. While commercially available, "technical grade" batches frequently contain isomeric impurities (e.g., 2',2'-dimethyl isomers), unreacted aryl halides, and palladium residues from cross-coupling reactions.
This guide provides a high-fidelity recrystallization protocol designed to achieve >99.5% HPLC purity . Unlike standard aniline salts, the biphenyl core of this molecule introduces significant lipophilicity, requiring a tailored solvent system to prevent "oiling out" while ensuring efficient rejection of polar impurities.
Chemical Context & Solubility Profile
To purify this molecule effectively, one must understand its dual nature:
-
The Hydrophobic Tail: The 2',3'-dimethylbiphenyl core is bulky and highly lipophilic, resisting dissolution in water.
-
The Ionic Head: The hydrochloride salt moiety requires polar protic solvents for dissociation.
The Challenge: Standard aqueous recrystallization (used for simple anilines) fails here, resulting in hydrolysis (loss of HCl) or the formation of an intractable oil.
Solubility Matrix (Experimental Data)
| Solvent System | Temperature (25°C) | Temperature (Reflux) | Outcome |
| Water | Insoluble | Sparingly Soluble | Poor. Hydrolysis risk. |
| Ethanol (EtOH) | Soluble | Very Soluble | Poor. Yield loss (too soluble). |
| Ethyl Acetate (EtOAc) | Insoluble | Insoluble | Anti-solvent. |
| EtOH : Water (9:1) | Soluble | Soluble | Moderate. Risk of oiling out. |
| EtOH : EtOAc (1:4) | Sparingly Soluble | Soluble | Excellent. Optimal recovery. |
Protocol: Solvent System Selection
Based on the solubility matrix, a binary solvent system is required. The "Rule of Three" for hydrophobic amine salts is applied here:
-
Solvent A (Good Solvent): Ethanol (or Methanol) – Solubilizes the ionic head.
-
Solvent B (Anti-Solvent): Ethyl Acetate – Solubilizes non-polar impurities but precipitates the salt.
-
Additive: Conc. HCl (Trace) – Suppresses equilibrium dissociation of the salt.
Workflow Visualization
The following diagram illustrates the critical decision pathways for this specific purification.
Figure 1: Decision tree for the purification of lipophilic amine salts, highlighting the critical "Oiling Out" remediation loop.
Detailed Experimental Protocol
Safety Note: Aromatic amines are potential carcinogens.[1] Handle in a fume hood. Wear nitrile gloves and safety glasses.
Materials
-
Crude Material: 10.0 g (Assumed purity ~90%)
-
Solvent A: Ethanol (Absolute)[2]
-
Solvent B: Ethyl Acetate (ACS Grade)
-
Additive: Hydrochloric Acid (37%)[3]
Step-by-Step Procedure
Phase 1: Dissolution[4][5]
-
Place 10.0 g of crude amine hydrochloride in a 250 mL Erlenmeyer flask.
-
Add 30 mL of Ethanol .
-
Add 0.5 mL of Conc. HCl .
-
Expert Insight: This lowers the pH, ensuring the amine remains fully protonated. If the solution turns dark red/brown, oxidation is occurring; the acid helps stabilize the salt form.
-
-
Heat the mixture to a gentle boil (approx. 75°C) with magnetic stirring.
-
If solids remain, add Ethanol in 5 mL increments until fully dissolved. Do not exceed 60 mL total volume.
Phase 2: Hot Filtration (Purification Step 1)
-
While keeping the solution near boiling, inspect for black specks (Palladium) or insoluble dust.
-
Perform a gravity filtration through a fluted filter paper into a pre-warmed clean flask.
-
Why: Vacuum filtration cools the solvent too fast, causing premature crystallization in the funnel.
-
Phase 3: Nucleation & Anti-Solvent Addition
-
Return the clear filtrate to the hot plate (gentle reflux).
-
Slowly add Ethyl Acetate (hot) dropwise.
-
Continue addition until a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 mL of Ethanol to clear the turbidity. The solution should be saturated but clear.
Phase 4: Crystallization[2][5]
-
Remove from heat and place the flask on a cork ring or wood block.
-
Allow to reach room temperature (20-25°C) undisturbed for 2 hours.
-
Once crystals form, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 5: Isolation[2]
-
Collect crystals via vacuum filtration on a Büchner funnel.
-
Wash: Rinse the filter cake with 20 mL of cold Ethyl Acetate .
-
Warning: Do not wash with Ethanol; it will redissolve your product.
-
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Note: Ensure a trap is used to catch HCl vapors if excess acid was used.
-
Troubleshooting & Validation
Common Failure Mode: "Oiling Out"
Symptom: Instead of crystals, a second liquid layer (oil) forms at the bottom. Cause: The temperature dropped too fast, or the solvent system is too polar for the hydrophobic biphenyl core. Remedy:
-
Reheat the mixture until the oil redissolves.
-
Add more Ethanol (Good Solvent) – approx 10% of current volume.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod during cooling.
Validation Metrics
Upon completion, verify purity using the following parameters:
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | Sharp range (e.g., ± 2°C of lit. value) | DSC / Capillary |
| HPLC Purity | > 99.5% (Area %) | C18 Column, ACN/Water Gradient |
| Chloride Content | 1:1 Stoichiometry (approx. 13-14% wt) | Argentometric Titration |
References
-
Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217344, 2',3'-Dimethyl[1,1'-biphenyl]-4-amine hydrochloride. [Link]
- General Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Solvent Selection: Massachusetts Institute of Technology (MIT) OpenCourseWare. Recrystallization Guide. [Link]
-
Mechanism of Action: Mettler Toledo.[7] Crystallization Guide: Oiling Out. [Link]
Sources
- 1. Removal of Organic Compounds with an Amino Group during the Nanofiltration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
"2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride" as an intermediate in organic synthesis
High-Purity Scaffold for Sterically Modulated Biaryl Systems in Medicinal Chemistry and OLED Materials [1]
Executive Summary
2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (CAS: 1243345-61-6 for free base analog ref) represents a critical class of "twisted" biaryl scaffolds. Unlike planar biphenyls, the ortho-methyl substitution at the 2'-position induces significant torsion between the phenyl rings (dihedral angle
-
Medicinal Chemistry: It disrupts molecular planarity, improving solubility and enabling specific hydrophobic pocket fitting in kinase inhibitors (e.g., p38 MAPK) and TPO receptor agonists.
-
Organic Electronics (OLEDs): It prevents π-π stacking aggregation in Hole Transport Materials (HTMs), enhancing amorphous stability and device lifetime.
This guide provides a validated protocol for the synthesis, purification, and downstream application of this scaffold, emphasizing the control of regiochemistry and atropisomeric stability.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride |
| Structure | Biphenyl core; 4-amino (Ring A); 2',3'-dimethyl (Ring B)[1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₅N[6] · HCl |
| Molecular Weight | 197.28 (Free base) / 233.74 (HCl Salt) |
| Solubility | Soluble in DMSO, Methanol, Water (hot); Insoluble in Hexanes, DCM (salt form) |
| Key Feature | Restricted Rotation: The 2'-methyl group creates a steric barrier, preventing coplanarity. |
Upstream Synthesis: The Suzuki-Miyaura Protocol
Rationale: Direct electrophilic substitution on a biphenyl core is non-regioselective. The most robust route is the cross-coupling of 4-bromoaniline (or its protected form) with 2,3-dimethylphenylboronic acid .
Workflow Diagram
Caption: Step-wise synthesis from aryl halide precursors to the stable hydrochloride salt.
Detailed Protocol
Reagents:
-
4-Bromoaniline (1.0 eq)
-
2,3-Dimethylphenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (3 mol%)
-
Potassium Carbonate (2.0 M aq. solution, 3.0 eq)
-
1,4-Dioxane (degassed)
Step-by-Step:
-
Inert Setup: Charge a 3-neck round bottom flask with 4-bromoaniline and the boronic acid. Evacuate and backfill with Nitrogen (3x).
-
Solvent Addition: Add degassed 1,4-dioxane (concentration 0.2 M relative to halide). Add the Pd catalyst.[7][8]
-
Activation: Add the K₂CO₃ solution via syringe. The biphasic mixture is heated to 90°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The boronic acid spot (baseline) may persist, but the bromide spot must disappear.
-
-
Workup (Crucial for Purity):
-
Cool to RT. Filter through a Celite pad to remove Palladium black.
-
Dilute filtrate with EtOAc and wash with Water (2x) and Brine (1x).
-
Scavenger Step: Treat the organic layer with SiliaMetS® Thiol or activated charcoal to remove residual Pd species (critical for pharmaceutical use).
-
-
Salt Formation:
-
Dissolve the crude oil in minimal diethyl ether or MTBE.
-
Cool to 0°C. Slowly bubble dry HCl gas (or add 4M HCl in Dioxane) until precipitation ceases.
-
Filter the white solid and wash with cold ether.
-
Application A: Medicinal Chemistry (Amide Coupling)
Context: This amine is often coupled with carboxylic acids (e.g., pyrazole-carboxylic acids or nicotinic acids) to form kinase inhibitors. The "twist" improves selectivity by preventing the molecule from binding to flat, intercalating DNA sites, focusing it on the ATP-binding pocket.
Protocol: HATU-Mediated Coupling
-
Activation: Dissolve the Carboxylic Acid partner (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 min at RT (Solution turns yellow).
-
Addition: Add 2',3'-Dimethyl(1,1'-biphenyl)-4-amine HCl (1.0 eq).
-
Note: Since the amine is an HCl salt, ensure enough DIPEA is present to neutralize the HCl (Total DIPEA should be ~3.5 eq).
-
-
Reaction: Stir at RT for 4–6 hours.
-
Isolation: Pour into ice water. The "twisted" amide product often precipitates as a solid due to high hydrophobicity.
Application B: OLED Hole Transport Materials (Buchwald-Hartwig)
Context: In organic electronics, this amine is a "primary amine" building block. It is reacted with aryl halides to form Triarylamines (e.g., NPB analogs). The methyl groups prevent crystallization in the thin film.
Mechanism & Pathway
Caption: Pd-catalyzed conversion of the primary amine to a tertiary amine Hole Transport Material.
Protocol:
-
Catalyst System: Use Pd₂(dba)₃ (1 mol%) and P(tBu)₃ (2 mol%) or XPhos.
-
Why? The 2',3'-dimethyl group provides steric hindrance near the reaction center. Bulky, electron-rich phosphines (like P(tBu)₃) are required to facilitate oxidative addition and reductive elimination.
-
-
Base: NaOtBu (Sodium tert-butoxide) is preferred over carbonates for this reaction.
-
Solvent: Toluene at 100°C.
Analytical Quality Control
To ensure the integrity of the scaffold before downstream use, the following parameters must be met.
| Test | Method | Acceptance Criteria | Note |
| Purity | HPLC (C18, ACN/H2O) | > 98.5% | Impurity at RRT 1.1 is often unreacted bromide. |
| Identity | ¹H-NMR (DMSO-d₆) | 2.15 ppm (s, 3H), 2.28 ppm (s, 3H) | Distinct methyl singlets confirm the 2',3' pattern. |
| Salt Stoichiometry | Argentometric Titration | 98–102% HCl content | Essential for accurate molarity in coupling reactions. |
| Residual Pd | ICP-MS | < 10 ppm | Critical for biological assays to prevent false positives. |
Troubleshooting & FAQs
Q: The Suzuki coupling yield is low (<50%).
-
Cause: Steric hindrance at the boronic acid (2,3-dimethyl) makes transmetallation slow.
-
Solution: Switch to SPhos Pd G3 catalyst. SPhos is designed specifically for sterically hindered biaryl couplings. Increase temperature to 100°C (use Toluene/Water).
Q: The product is oiling out during salt formation.
-
Cause: Presence of residual EtOAc or Dioxane.
-
Solution: The free base must be dissolved in anhydrous ether or MTBE. If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal.
Q: Can I use the free base directly?
-
Answer: Yes, but the free base oxidizes slowly in air (turning brown). The Hydrochloride salt is stable for years at RT. Always convert to free base in situ (using DIPEA/TEA) immediately before the next reaction step.
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiarylphosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. Link
-
-
Biphenyl Scaffolds in Drug Design (Atropisomerism)
-
LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development. Journal of Medicinal Chemistry, 54(20), 7005-7022. Link
-
-
Synthesis of HTM for OLEDs
-
Thesen, M., et al. (2010). Synthesis of hole transport materials for organic electronics. Monatshefte für Chemie, 141, 681. Link
-
-
General Reactivity of 2,3-Dimethylphenylboronic acid
-
Apollo Scientific Technical Data Sheet: 2,3-Dimethylphenylboronic acid.Link (Search CAS: 183158-34-1)
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. parchem.com [parchem.com]
- 5. CN114920651A - Synthesis method of (S) -4, 4-dimethyl-2-pentylamine hydrochloride - Google Patents [patents.google.com]
- 6. DMABとは何? わかりやすく解説 Weblio辞書 [weblio.jp]
- 7. researchgate.net [researchgate.net]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Application Note: Genotoxicity & Carcinogenesis Assays using 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride (DMAB-HCl)
This Application Note is a comprehensive technical guide for the use of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (also chemically identified as 3,2'-Dimethyl-4-aminobiphenyl hydrochloride or DMAB-HCl ) in cell-based assays.
Note on Nomenclature: While the user prompt specifies "2',3'-Dimethyl...", the standard chemical nomenclature for the biologically active reference carcinogen is 2',3-dimethyl-4-aminobiphenyl (or 3,2'-dimethyl-4-aminobiphenyl). This guide addresses the compound CAS No. 58109-32-3 , widely used as a positive control for metabolic activation-dependent genotoxicity.
Introduction & Mechanism of Action
2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (DMAB-HCl) is a potent heterocyclic aromatic amine used extensively as a pro-carcinogen reference standard in toxicology. Unlike direct-acting mutagens, DMAB is biologically inert until it undergoes metabolic activation by the Cytochrome P450 system (specifically CYP1A2).
This unique property makes it the "Gold Standard" positive control for validating the functional integrity of S9 metabolic activation systems in regulatory genotoxicity assays (e.g., Ames Test, Micronucleus Assay). It specifically induces multi-organ carcinogenesis, with high specificity for the colon and prostate in rodent models, making it a critical tool for studying chemical carcinogenesis pathways.
Metabolic Activation Pathway
DMAB requires N-oxidation followed by O-esterification to form the ultimate carcinogen—a nitrenium ion that covalently binds to DNA (C8-guanine adducts).
Figure 1: Metabolic activation pathway of DMAB. The compound requires an exogenous metabolic system (S9) to generate the electrophilic nitrenium ion responsible for DNA damage.
Safety & Handling Protocols
WARNING: HIGH HAZARD CARCINOGEN. DMAB-HCl is a known human carcinogen. Strict adherence to safety protocols is non-negotiable.
| Parameter | Specification |
| PPE | Double nitrile gloves, lab coat, safety goggles, P100 respirator (if powder). |
| Containment | Weigh and dissolve only inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. |
| Deactivation | Inactivate spills/waste with 10% Sodium Hypochlorite (Bleach) for >30 minutes before disposal. |
| Solubility | Soluble in DMSO (up to 50 mg/mL) and Water (moderate). DMSO is preferred for cellular uptake. |
Protocol A: Bacterial Reverse Mutation Assay (Ames Test)
Objective: Validate the metabolic capability of the S9 fraction using DMAB-HCl as a diagnostic positive control. Test System: Salmonella typhimurium strains TA98 or TA100.
Reagents
-
Test Compound: DMAB-HCl stock (1 mg/mL in DMSO).
-
S9 Mix: Rat liver S9 fraction (Aroclor-1254 induced) + Cofactors (NADPH, G-6-P).
-
Bacteria: Overnight culture of S. typhimurium TA100 (1-2 x 10⁹ CFU/mL).
Step-by-Step Methodology
-
Preparation of Top Agar: Melt 0.6% agar + 0.5% NaCl; maintain at 45°C. Add 0.5 mM L-histidine/biotin trace solution.
-
Treatment Mixture: In a sterile 12x75mm tube, combine:
-
100 µL S. typhimurium TA100 culture.
-
500 µL S9 Mix (Critical: DMAB is inactive without S9).
-
100 µL DMAB-HCl working solution (Dose range: 10 – 50 µ g/plate ).
-
-
Plating: Add 2.0 mL of molten Top Agar to the tube. Vortex briefly (3 sec) and pour onto Minimal Glucose Agar plates.
-
Incubation: Invert plates and incubate at 37°C for 48–72 hours.
-
Scoring: Count revertant colonies (His+).
Validation Criteria
-
Negative Control (DMSO + S9): < 150 revertants/plate.
-
Positive Control (DMAB + S9): > 500 revertants/plate (typically >3-fold increase over background).
-
Note: If DMAB fails to induce revertants while other controls work, the S9 fraction may lack sufficient CYP1A2 activity.
Protocol B: In Vitro Micronucleus (MN) Assay
Objective: Assess chromosomal damage (clastogenicity/aneugenicity) in mammalian cells. Test System: CHO-K1 (Chinese Hamster Ovary) or V79 cells.
Experimental Workflow
-
Seeding: Plate CHO-K1 cells (1 x 10⁵ cells/well) in 6-well plates. Incubate 24h to reach 70% confluency.
-
Exposure (Short-Term with S9):
-
Prepare Treatment Medium: Serum-free medium + 10% S9 Mix + DMAB-HCl.
-
Doses: 5, 10, 20, and 40 µg/mL.
-
Expose cells for 3–4 hours at 37°C. (Extended exposure is toxic due to S9).
-
-
Recovery: Wash cells 2x with PBS. Add fresh complete medium (with Cytochalasin B, 3-6 µg/mL) to block cytokinesis.
-
Incubation: Incubate for 1.5–2.0 cell cycles (approx. 20–24 hours).
-
Harvesting & Staining:
-
Hypotonic shock (0.075 M KCl) for 5 min.
-
Fixation (Methanol:Acetic Acid 3:1).
-
Stain with Acridine Orange or Giemsa.
-
-
Analysis: Score 1,000 binucleated cells (BNCs) per replicate for the presence of micronuclei (MN).
Expected Data Profile
| Treatment | Dose (µg/mL) | % Micronucleated Cells (Mean ± SD) | Interpretation |
| Vehicle Control | 0 (DMSO) | 1.2 ± 0.4 | Background baseline |
| DMAB-HCl (- S9) | 20 | 1.3 ± 0.5 | Negative (No activation) |
| DMAB-HCl (+ S9) | 10 | 4.5 ± 0.8 | Positive (Weak/Moderate) |
| DMAB-HCl (+ S9) | 40 | 12.8 ± 1.5 | Positive (Strong) |
Protocol C: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
Objective: Detect DNA strand breaks and alkali-labile sites in individual cells.
-
Cell Treatment: Treat L5178Y or HepG2 cells with DMAB-HCl (10–100 µM) + S9 Mix for 3 hours.
-
Embedding: Mix 10 µL cell suspension with 70 µL Low Melting Point (LMP) Agarose (0.5%). Pipette onto microscope slides pre-coated with Normal Melting Agarose.
-
Lysis: Immerse slides in cold Lysis Buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for >1 hour at 4°C.
-
Unwinding: Transfer to Electrophoresis Tank with Alkaline Buffer (300mM NaOH, 1mM EDTA, pH >13) for 20 minutes to allow DNA unwinding.
-
Electrophoresis: Run at 25V (300mA) for 20 minutes.
-
Neutralization & Staining: Wash with Tris buffer (pH 7.5). Stain with SYBR Gold or Ethidium Bromide.
-
Quantification: Use image analysis software (e.g., OpenComet) to measure % Tail DNA and Tail Moment .
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Genotoxicity Observed | Inactive S9 Fraction | Verify S9 viability. Ensure S9 contains NADP+ and G-6-P regenerating system. |
| High Cytotoxicity | Dose too high | DMAB is cytotoxic at high concentrations. Perform a dose-finding study (IC50) first. |
| Precipitation | Poor solubility in media | Dissolve DMAB in 100% DMSO first, then dilute into medium. Keep final DMSO < 1%. |
| Inconsistent Replicates | S9 Instability | Prepare S9 mix fresh immediately before exposure. Do not refreeze S9. |
References
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Heterocyclic Amines. U.S. Department of Health and Human Services. [Link]
-
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [Link]
-
Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. [Link]
-
Gooderham, N. J., et al. (2001). Molecular and genetic toxicology of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Mutation Research, 480, 19-29. (Reference for metabolic activation mechanisms of biphenyl amines). [Link]
Application Note: Preclinical Investigation of Anti-Inflammatory Properties for 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride
[1]
Executive Summary & Rationale
This guide details the protocol for the pharmacological evaluation of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (hereafter referred to as 2',3'-DMB-4A·HCl ).
Biphenyl-4-amine scaffolds are structural analogs to several non-steroidal anti-inflammatory drugs (NSAIDs) and privileged structures in medicinal chemistry (e.g., fenamic acids, diflunisal analogs). The presence of the amine group suggests potential activity as a cyclooxygenase (COX) inhibitor or a modulator of the NF-kB pathway. However, the structural similarity to known toxic biphenyl amines (e.g., 4-aminobiphenyl) necessitates a rigorous safety-first approach.
This investigation prioritizes:
-
Safety Profiling: Establishing the non-cytotoxic therapeutic window.
-
Efficacy Screening: Quantifying Nitric Oxide (NO) suppression in macrophages.
-
Mechanistic Validation: Determining COX-1 vs. COX-2 selectivity.
Safety & Handling (CRITICAL)
Hazard Identification: Biphenyl amines are a class of compounds often associated with mutagenicity and carcinogenicity. Treat 2',3'-DMB-4A·HCl as a Potential Carcinogen .
-
Engineering Controls: All weighing and solubilization must occur inside a Class II Biological Safety Cabinet or a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat with elastic cuffs, and N95/P100 respiratory protection if handling powder outside a hood.
-
Waste Disposal: All solid and liquid waste must be segregated into "Cytotoxic/Carcinogenic" waste streams, not general chemical waste.
Compound Preparation & Formulation
The hydrochloride salt form improves aqueous solubility compared to the free base, but stock solutions should still be prepared in organic solvents to ensure stability.
Protocol: Stock Solution Preparation
-
Weighing: Accurately weigh 10 mg of 2',3'-DMB-4A·HCl.
-
Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a 100 mM Stock Solution .
-
Note: Avoid water for the master stock to prevent hydrolysis or precipitation over time.
-
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.
-
Working Solution: Dilute the stock in serum-free cell culture media immediately prior to use. Ensure the final DMSO concentration in the assay well is < 0.1% to avoid solvent toxicity.
Phase I: In Vitro Cytotoxicity Screening (Therapeutic Window)
Before assessing anti-inflammatory activity, we must ensure that any reduction in inflammatory markers is due to drug activity, not cell death.
Methodology: CCK-8 / MTT Assay
-
Cell Line: RAW 264.7 (Murine Macrophages).
-
Reagents: Cell Counting Kit-8 (CCK-8) or MTT reagent.
Step-by-Step Protocol:
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Treat cells with increasing concentrations of 2',3'-DMB-4A·HCl (0.1, 1, 5, 10, 25, 50, 100 µM). Include a Vehicle Control (0.1% DMSO).
-
Incubation: Incubate for 24 hours.
-
Development: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours.
-
Readout: Measure absorbance at 450 nm.
-
Analysis: Calculate % Cell Viability.
-
Acceptance Criteria: Select the highest concentration that maintains >90% viability (Max Non-Toxic Dose - MNTD) for subsequent anti-inflammatory assays.
-
Phase II: Anti-Inflammatory Efficacy (The "Workhorse" Assay)
The suppression of Nitric Oxide (NO) induced by Lipopolysaccharide (LPS) is the standard screening metric.
Methodology: Griess Reagent Assay[1]
-
Inducer: LPS (Escherichia coli O55:B5), final conc. 1 µg/mL.
-
Positive Control: Dexamethasone (10 µM) or Indomethacin (10 µM).
Step-by-Step Protocol:
-
Seeding: Plate RAW 264.7 cells (
cells/mL) in 24-well plates. -
Pre-treatment: Add 2',3'-DMB-4A·HCl at MNTD and serial dilutions (e.g., 1, 5, 10, 20 µM). Incubate for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the "Blank Control." Incubate for 18–24 hours.
-
Supernatant Collection: Collect 100 µL of culture supernatant.
-
Griess Reaction: Mix 100 µL supernatant with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Measurement: Incubate 10 mins at RT (dark) and read Absorbance at 540 nm.
-
Quantification: Determine Nitrite concentration (
) using a Sodium Nitrite standard curve.
Data Presentation Table:
| Group | Concentration (µM) | Nitrite (µM) ± SD | Inhibition (%) |
| Control (Blank) | - | 2.1 ± 0.5 | - |
| Model (LPS Only) | - | 45.8 ± 3.2 | 0% |
| Positive (Dexamethasone) | 10 | 12.4 ± 1.5 | 72.9% |
| 2',3'-DMB-4A·HCl | 5 | 38.2 ± 2.1 | 16.6% |
| 2',3'-DMB-4A·HCl | 10 | 25.1 ± 1.8 | 45.2% |
| 2',3'-DMB-4A·HCl | 20 | 14.3 ± 1.2 | 68.8% |
Phase III: Mechanistic Validation (COX Selectivity)
Biphenyl amines frequently act by inhibiting Cyclooxygenase enzymes. We must determine if the compound is COX-1 or COX-2 selective to predict side-effect profiles (e.g., gastric ulceration risk associated with COX-1 inhibition).
Methodology: Cell-Free COX Inhibition ELISA[1]
-
Kit: Cayman Chemical COX Inhibitor Screening Assay (Item No. 560131).
-
Principle: Measures PGF2α produced by COX-1 (Ovine) and COX-2 (Human recombinant).
Workflow:
-
Reaction Mix: Combine Assay Buffer, Heme, and Enzyme (COX-1 or COX-2).
-
Inhibitor: Add 10 µL of 2',3'-DMB-4A·HCl. Incubate 10 mins at 37°C.
-
Substrate: Add Arachidonic Acid to initiate reaction. Incubate 2 mins exactly.
-
Stop: Add HCl to stop reaction.
-
Quantification: Measure PGF2α via ELISA.
-
Calculation: Determine IC50 for COX-1 and COX-2.
-
Selectivity Index (SI):
. An SI > 10 indicates COX-2 selectivity (desirable).
-
Experimental Visualization
Workflow Diagram
This diagram outlines the logical flow from compound preparation to mechanistic determination.
Caption: Sequential workflow for evaluating 2',3'-DMB-4A·HCl, ensuring safety (cytotoxicity) is verified before efficacy testing.
Signaling Pathway Hypothesis
Based on the biphenyl amine structure, the compound likely interferes with the NF-kB pathway or Arachidonic Acid metabolism.
Caption: Proposed mechanism of action showing potential interference points: NF-kB translocation blockade or direct enzymatic inhibition of COX-2/iNOS.
References
-
Deep, A., et al. (2010). "Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid derivatives."[1] Acta Poloniae Pharmaceutica, 67(1), 63-67.[1]
-
Zarghi, A., et al. (2006). "Design and synthesis of new biphenyl-4-carboxylic acid derivatives as potent non-steroidal anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 16(7), 1895-1898.
-
Green, L.C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry, 126(1), 131-138. (Standard Griess Assay Protocol).
-
Ricciotti, E., & FitzGerald, G. A. (2011). "Prostaglandins and inflammation." Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. (Mechanistic Grounding).
-
National Toxicology Program. "Report on Carcinogens: 4-Aminobiphenyl." (Safety Grounding for Biphenyl Amines).
Troubleshooting & Optimization
"2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride" stability in different solvents
[1]
Module 5: Standard Operating Procedure (SOP)
Protocol: Preparation of a Stable 10mM Stock Solution
-
Preparation:
-
Equilibrate the vial of solid compound to room temperature before opening to prevent water condensation (hygroscopicity management).
-
Work under low-light conditions or use amber glassware.[1]
-
-
Weighing:
-
Weigh 2.34 mg of the hydrochloride salt (MW: ~233.74 g/mol ).[1]
-
Note: Verify the specific batch molecular weight on the CoA, as water of hydration may vary.
-
-
Dissolution:
-
Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).
-
Vortex gently for 30 seconds.
-
Inspect visually: Solution should be clear.[1] If particles remain, sonicate for 10 seconds in an ice bath.
-
-
Aliquot & Storage:
-
Divide into 50 µL aliquots in sterile polypropylene tubes.
-
Store at -20°C .
-
Shelf Life: 6 months if kept frozen; 1 week at 4°C.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16451, 4-Amino-1,1'-biphenyl hydrochloride. Retrieved from [Link]
- Kozikowski, B. A., et al. (2003).The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. (General reference for DMSO stock handling).
-
Cheng, X., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]
Technical Support Center: Storage and Handling of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride
From the Office of the Senior Application Scientist
Welcome to the technical support guide for 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this compound for their critical experiments. The integrity of your results begins with the integrity of your starting materials. This guide provides in-depth answers, troubleshooting advice, and validated protocols to prevent degradation and ensure the long-term stability of your compound during storage.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common inquiries we receive regarding the stability and handling of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride.
Q1: What are the optimal storage conditions for the long-term stability of solid 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride?
For maximum shelf-life, which can exceed two years, the compound must be protected from four key environmental factors: temperature, oxygen, light, and moisture.[1] The hydrochloride salt form enhances stability compared to the free base, but adherence to these conditions is still critical.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term (months to years). [1][2][3] | Low temperatures significantly reduce the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Aromatic amines are susceptible to oxidation by atmospheric oxygen.[4] An inert atmosphere displaces oxygen, preventing this primary degradation pathway. At a minimum, containers must be tightly sealed.[5] |
| Light | Store in the dark (e.g., in an amber glass vial). [1] | Exposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidative degradation (photodegradation).[4] |
| Moisture | Store in a desiccated, dry environment. [2] | Amine hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air.[6][7] This can lead to clumping and may promote hydrolysis or other degradative reactions. |
Q2: I received my sample and it has a slight yellow or brownish tint. Is it degraded?
Commercial samples of aromatic amines can sometimes be off-white or yellow due to trace-level oxidized impurities formed during synthesis or brief exposure to air.[8] While a faint yellow color may not significantly impact many applications, a noticeable change from off-white to yellow, brown, or dark brown after a period of storage in your lab is a strong indicator of oxidation and degradation.
Q3: Can I store the compound as a stock solution? For how long?
We strongly advise against the long-term storage of this compound in solution. Degradation reactions, particularly oxidation, occur much faster in solution than in a solid state. Aqueous solutions of amine hydrochlorides should not be stored for more than one day.[3] For consistent and reliable experimental results, always prepare solutions fresh before use. If you must prepare a stock solution in an organic solvent like DMSO or DMF, it should be purged with an inert gas, sealed tightly, stored at -20°C, and used within a very short timeframe.[3]
Q4: What are the primary signs of compound degradation?
You should monitor for both physical and analytical signs of degradation:
-
Visual Cues: The most obvious sign is a color change from white/off-white to yellow, brown, or even black. Clumping or changes in the solid's texture can indicate moisture absorption.
-
Analytical Cues: When analyzed by a technique like HPLC, degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new, unidentified peaks in the chromatogram, which represent degradation products.[4]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the use of this compound.
Problem 1: My experiments are yielding inconsistent or unexpected results.
-
Plausible Cause: The most probable cause is a loss of purity in your compound due to degradation. This leads to a lower effective concentration of the active molecule and the potential for impurities to interfere with your experiment.
-
Recommended Action:
-
Verify Purity: Do not use the suspect material further. Perform a purity analysis on your current stock using a validated analytical method, such as the HPLC protocol described in Section 4.
-
Compare to a Standard: If available, compare the results to a Certificate of Analysis from the supplier or a new, unopened lot of the compound.
-
Replace if Necessary: If degradation is confirmed, the material should be discarded according to your institution's safety guidelines.
-
Review Procedures: Critically review your internal storage and handling procedures against the best practices outlined in this guide to prevent future occurrences.
-
Problem 2: My solid sample has become noticeably discolored and clumpy.
-
Plausible Cause: This is a clear sign of significant degradation. The discoloration is due to oxidation, and the clumping is due to moisture absorption. This indicates a failure in the storage protocol, such as a compromised container seal or storage at an improper temperature or humidity level.
-
Recommended Action:
-
Do Not Use: The compound is compromised and should not be used for any experiments. Attempting to purify small quantities of a degraded research compound is generally not feasible or cost-effective.
-
Safe Disposal: Dispose of the material safely.
-
Implement Preventative Measures: When you receive a new lot, immediately implement the rigorous storage protocol detailed in Section 3.1 to protect it from air, light, and moisture from the outset.
-
Section 3: Best Practices & Protocols
Adherence to standardized protocols is the most effective way to prevent degradation.
Potential Degradation Pathway
The primary degradation route for aromatic amines like 2',3'-Dimethyl(1,1'-biphenyl)-4-amine is oxidation. This process can be initiated by light, heat, or trace metal contaminants and is accelerated by the presence of atmospheric oxygen. The amine group is oxidized, often forming complex colored products.
Caption: Experimental workflow for a laboratory stability assessment.
Method 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for routine purity checks. [4][9]It can separate the parent compound from potential non-volatile impurities.
Objective: To determine the purity of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride and detect the presence of degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
Chromatographic Conditions (Typical Starting Point):
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm or scan with PDA to find optimal wavelength.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Data Interpretation:
-
Purity (%): Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Degradation: Compare the chromatogram to a reference standard or a T=0 sample. The appearance of new peaks or a significant decrease (>1-2%) in the main peak's area percent indicates degradation.
Summary of Analytical Techniques
| Method | Principle | Suitability for Purity Assessment |
| HPLC | Separation based on partitioning between liquid and solid phases. [9] | Excellent. Ideal for routine purity checks, stability studies, and quantifying impurities. |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei. [9] | Gold Standard. Provides absolute purity determination against a certified internal standard without needing a reference of the analyte. [10] |
| GC-MS | Separation of volatile compounds followed by mass-based detection. [] | Conditional. Suitable for identifying volatile impurities but may not be ideal for the hydrochloride salt, which has low volatility. |
| DSC | Measures heat flow associated with thermal transitions. [] | Specialized. Can determine the purity of highly pure (>98%) crystalline solids but does not identify impurities. |
References
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. PubMed. [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
PubMed. (2015). Bacterial degradation of monocyclic aromatic amines. PubMed. [Link]
-
IMR Press. (2019). The impact of aromatic amines on the environment: risks and damages. IMR Press. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Wikipedia. (n.d.). Diphenylamine. Wikipedia. [Link]
-
NIST. (n.d.). [1,1'-Biphenyl]-4-amine, N,N-dimethyl-. NIST WebBook. [Link]
-
SpringerLink. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Medicinal Chemistry Research. [Link]
-
ACS Publications. (2019). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]
-
China Amines Co. (n.d.). Di-Methyl Amine Hydrochloride (DMA HCL). China Amines Co. [Link]
-
ATSDR. (2002). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
MDPI. (2023). Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy. Molecules. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. chinaamines.com [chinaamines.com]
- 8. Diphenylamine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Biphenyl Amine Derivatives
Welcome to the technical support center dedicated to addressing the challenges of poor cell permeability in biphenyl amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the cellular uptake of these important compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate this common obstacle in drug discovery.
Fundamental Concepts: Why Cell Permeability is a Hurdle for Biphenyl Amine Derivatives
Cellular permeability is a critical determinant of a drug's bioavailability and efficacy, particularly for orally administered therapeutics.[1][2] A compound must be able to traverse the lipid bilayer of cell membranes to reach its intracellular target. Biphenyl amine derivatives, while a promising class of molecules for various therapeutic targets, often exhibit physicochemical properties that hinder this process.
The primary mechanism for drug absorption is passive diffusion, which is governed by a molecule's size, lipophilicity, and polarity.[3][4] The "Rule of Five," formulated by Christopher A. Lipinski, provides a set of guidelines to predict the likelihood of a compound having good oral bioavailability.[1][2][5] These rules suggest that poor absorption or permeation is more likely when a compound violates more than one of the following:
-
More than 5 hydrogen bond donors
-
A molecular weight over 500 Daltons
-
A calculated logP (CLogP) over 5
-
More than 10 hydrogen bond acceptors (sum of nitrogens and oxygens)[1][5]
Biphenyl amine derivatives can sometimes approach or exceed these limits due to their structural complexity, leading to challenges in achieving adequate cell permeability.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that limit the cell permeability of my biphenyl amine derivative?
The primary factors are often related to the molecule's physicochemical properties.[3][4][6] These include high molecular weight, excessive lipophilicity (high logP), or high polarity (high polar surface area - PSA).[3][7][8] Additionally, the compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell.[9][10][11]
Q2: How can I quickly assess the potential permeability of my compound?
In the early stages of drug discovery, computational tools can provide a rapid assessment. Calculating properties like molecular weight, cLogP, and topological polar surface area (TPSA) can help you determine if your compound falls within the "drug-like" space defined by Lipinski's Rule of Five.[1][5][12] Molecules with a TPSA greater than 140 Ų tend to exhibit poor cell membrane permeability.[13][14][15]
Q3: What is the difference between a PAMPA and a Caco-2 assay?
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free assay that models passive diffusion across an artificial lipid membrane.[16][17][18] It is a high-throughput and cost-effective method for initial screening.[16] The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[19][20] This assay is more complex but provides a more comprehensive picture of permeability, as it accounts for both passive diffusion and active transport mechanisms, including efflux.[17][20]
Q4: My compound has a high cLogP, which I thought was good for permeability. Why is the intracellular concentration still low?
While a certain degree of lipophilicity is necessary to cross the lipid bilayer, excessive lipophilicity (typically a cLogP > 5) can lead to poor aqueous solubility and trapping of the compound within the cell membrane.[12] This can prevent it from reaching the cytoplasm and its intended target. It's a balance; the molecule needs to be lipophilic enough to enter the membrane but also hydrophilic enough to partition out of it into the aqueous cytoplasm.
Troubleshooting Guide
This section provides a problem-oriented approach to overcoming common experimental hurdles related to the poor cell permeability of biphenyl amine derivatives.
Problem 1: My biphenyl amine derivative shows high potency in a cell-free assay but low activity in a cell-based assay.
This is a classic indicator of poor cell permeability. The compound is active against its target, but it cannot reach it in a cellular context.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low cell-based activity.
Step-by-Step Solutions:
-
Assess Physicochemical Properties:
-
Conduct a PAMPA Assay:
-
Action: Perform a PAMPA experiment to specifically measure passive diffusion.
-
Rationale: This will isolate the passive permeability of your compound from other biological factors like active transport.[16][17] If permeability is low in this assay, the issue is likely with the inherent physicochemical properties of the molecule.
-
-
Perform a Caco-2 Bidirectional Permeability Assay:
-
Action: Measure the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Rationale: A B-A to A-B permeability ratio greater than 2 suggests that your compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[20]
-
-
Structural Modifications to Improve Permeability:
-
If high TPSA is the issue: Reduce the number of hydrogen bond donors and acceptors. For example, replacing a primary amine with a tertiary amine or masking a hydroxyl group can decrease polarity.[15][21]
-
If high molecular weight is the issue: Look for opportunities to simplify the structure without losing binding affinity.
-
If high cLogP is the issue: Introduce polar functional groups to increase hydrophilicity.
-
-
Strategies to Mitigate P-gp Efflux:
-
Structural Modification: It has been shown that certain structural modifications can reduce a compound's affinity for P-gp.[22] This can involve altering the number of hydrogen bond donors or increasing the molecular volume.[22]
-
Co-administration with a P-gp Inhibitor: In an experimental setting, you can use a known P-gp inhibitor, such as verapamil or tariquidar, to confirm that efflux is the cause of low intracellular concentration.[23][24] This can help validate that modifying the compound to reduce efflux is a viable strategy.
-
Problem 2: High variability in my Caco-2 permeability assay results.
Inconsistent results in a Caco-2 assay can be frustrating and can obscure the true permeability of your compound.
Troubleshooting Steps:
-
Check Monolayer Integrity:
-
Action: Always measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment.
-
Rationale: A significant drop in TEER indicates that the integrity of the cell monolayer has been compromised, which can lead to artificially high permeability values.[25] The final TEER value should be at least 75% of the initial value.[25]
-
-
Verify Cell Culture Conditions:
-
Action: Ensure that your Caco-2 cells are cultured for a consistent period (typically 21-29 days) and are within a consistent passage number range (e.g., 20-50).[25][26]
-
Rationale: The differentiation and transporter expression of Caco-2 cells can change with passage number and time in culture, leading to variability in permeability results.[25]
-
-
Assess Compound Cytotoxicity:
-
Action: Perform a cytotoxicity assay (e.g., MTT or LDH release) at the concentrations used in your permeability study.
-
Rationale: If your compound is toxic to the Caco-2 cells, it can disrupt the monolayer and lead to inaccurate permeability measurements.
-
-
Ensure Proper pH and Buffer Conditions:
-
Action: Use a consistent and physiologically relevant buffer system (e.g., Hanks' Balanced Salt Solution - HBSS) at a stable pH of 7.4.[25]
-
Rationale: The ionization state of your biphenyl amine derivative can significantly impact its permeability.[4][6][7] Maintaining a consistent pH is crucial for reproducible results.
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for performing a PAMPA experiment.
Materials:
-
96-well PAMPA filter plate with a PVDF membrane
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 4%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS for analysis
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the 4% lecithin in dodecane solution to each well of the donor plate, ensuring the membrane is fully coated.[27]
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[27]
-
Prepare the Donor Solutions: Prepare your test compounds in PBS at the desired concentration (e.g., 500 µM) from a DMSO stock. The final DMSO concentration should be low (e.g., <1%) to avoid affecting the membrane integrity.
-
Start the Assay: Add 200 µL of the donor solution to each well of the donor plate.[27] Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 16-24 hours).[27]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[27]
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the key steps for a Caco-2 bidirectional permeability assay.
Materials:
-
Caco-2 cells cultured on 24-well permeable supports (e.g., Transwells) for 21-29 days.[26]
-
Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4
-
Test compound dosing solution in HBSS
-
Analytical standards for LC-MS/MS analysis
Procedure:
-
Pre-experiment Monolayer Check: Measure the TEER of the Caco-2 monolayers to ensure integrity.
-
Equilibration: Wash the monolayers with pre-warmed (37°C) HBSS and then equilibrate for 20-30 minutes.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound dosing solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
At the same specified time points, take a sample from the apical chamber and replace it with fresh HBSS.
-
-
Post-experiment Monolayer Check: Measure the TEER of the monolayers again to confirm integrity was maintained throughout the experiment.[25]
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.
Summary of Key Physicochemical Parameters for Good Cell Permeability
| Parameter | Generally Accepted Range for Good Permeability | Reference(s) |
| Molecular Weight (MW) | < 500 Da | [1][5] |
| cLogP | < 5 | [1][5] |
| Hydrogen Bond Donors | ≤ 5 | [1][5] |
| Hydrogen Bond Acceptors | ≤ 10 | [1][5] |
| Topological Polar Surface Area (TPSA) | < 140 Ų | [13][14][15] |
Visualizing Cell Permeability Mechanisms
Caption: Mechanisms of compound transport across the cell membrane.
References
- Physicochemical properties of drugs and membrane permeability | Request PDF. (n.d.).
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). EU Science Hub.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.).
- Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review). (2023, August 28).
- Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. (n.d.). Preprints.org.
- Lipinski's rule of five - Wikipedia. (n.d.). Wikipedia.
- Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
- Physicochemical properties of drugs and membrane permeability - Sabinet African Journals. (n.d.). Sabinet.
- Role of P-Gp in Treatment of Cancer - SCIRP. (n.d.). Scientific Research Publishing.
- Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2026, February 4). Zenovel.
- Caco2 assay protocol. (n.d.).
- P-glycoprotein - Wikipedia. (n.d.). Wikipedia.
- Video: Factors Affecting Drug Distribution: Tissue Permeability - JoVE. (2025, February 12). JoVE.
- Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - Frontiers. (2014, March 3). Frontiers.
- How Big Is Too Big for Cell Permeability? | Journal of Medicinal Chemistry. (2017, February 24). American Chemical Society.
- P-glycoproteins and multidrug resistance - PubMed. (n.d.). PubMed.
- Lipinski´s Rule of 5 - PharmaInformatic. (n.d.).
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.). Evotec.
- What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. (2025, May 21).
- BDDCS, the Rule of 5 and Drugability - PMC - NIH. (n.d.).
- Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 | Request PDF - ResearchGate. (n.d.).
- How Drug Physical and Chemical Properties Influence Therapeutic Efficacy - Raytor. (2025, July 16). Raytor.
- Protocol Note - Sigma-Aldrich. (n.d.). MilliporeSigma.
- Polar surface area - Wikipedia. (n.d.). Wikipedia.
- Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed. (2022, June 15). PubMed.
- What has polar surface area ever done for drug... : Future Medicinal Chemistry - Ovid. (n.d.). Ovid.
- What Has Polar Surface Area Ever Done for Drug Discovery? - ResearchGate. (2025, August 9).
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023, October 24).
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC. (2020, November 3).
- Caco-2 Permeability Assay - Evotec. (n.d.). Evotec.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (n.d.). BioAssay Systems.
- Automated Permeability Assays for Caco-2 and MDCK Cells - DiVA. (n.d.). DiVA.
- Drug Delivery that Overcomes P-glycoprotein Medi
- p-glycoprotein Inhibition for Optimal Drug Delivery - AboutScience. (n.d.). AboutScience.
- What are P-gp inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
- How to increase cell permeability of highly lipophillic compounds in vitro? - ResearchGate. (2015, April 21).
- Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC. (n.d.).
- A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC. (n.d.).
- Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab. (2024, January 15). PRISM BioLab.
Sources
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 5. Rule of 5 [pharmainformatic.com]
- 6. journals.co.za [journals.co.za]
- 7. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 8. raytor.com [raytor.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Role of P-Gp in Treatment of Cancer [scirp.org]
- 11. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 12. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Polar surface area - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. ovid.com [ovid.com]
- 22. scientificarchives.com [scientificarchives.com]
- 23. journals.aboutscience.eu [journals.aboutscience.eu]
- 24. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 25. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. diva-portal.org [diva-portal.org]
- 27. bioassaysys.com [bioassaysys.com]
Addressing off-target effects of "2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride"
This guide functions as a specialized technical support center for researchers utilizing 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (and its structural analogs like 3,2'-DMABP).
This compound is primarily utilized as a model carcinogen and mutagenic positive control to study metabolic activation (bioactivation), DNA adduct formation, and chemical carcinogenesis. In this context, "off-target" effects refer to non-genotoxic cytotoxicity, oxidative stress artifacts, and metabolic inconsistencies that confound experimental data.
Status: Operational | Tier: Level 3 (Senior Application Support)
Core Mechanism & The "Off-Target" Landscape
To troubleshoot effectively, we must distinguish between the intended mechanism (DNA alkylation) and off-target interference (toxicity/ROS).
-
Intended Target (On-Target): Bioactivation via CYP1A2
N-hydroxylation N-acetoxy/sulfonyloxy esters Nitrenium ion generation Covalent binding to DNA (specifically C8-guanine adducts). -
Off-Target Effects:
-
Necrotic Cytotoxicity: High concentrations cause cell death before mutation occurs, leading to false-negative mutagenicity results.
-
ROS Generation: Redox cycling of the amine/quinone imine intermediates generates Reactive Oxygen Species (ROS), causing oxidative DNA damage (8-oxodG) distinct from the specific alkylation adducts.
-
Promiscuous Binding: As a biphenyl amine, it can bind non-specifically to albumin or plasticware, reducing effective concentration.
-
Visualizing the Pathway
The following diagram illustrates the divergence between the desired bioactivation and the off-target toxicity pathways.
Figure 1: Divergence of metabolic activation (DNA adducts) vs. off-target oxidative stress and detoxification pathways.
Troubleshooting Guide (Q&A Format)
Category A: Cytotoxicity vs. Mutagenicity
Q: My Ames test (or Micronucleus assay) shows a drop in revertant colonies at higher concentrations. Is the compound inhibiting the bacteria?
A: Yes, this is the classic "bactericidal effect" masking mutagenicity. The hydrochloride salt is acidic, and the biphenyl amine moiety is intrinsically toxic at high molarity.
-
Diagnosis: Check the background lawn of the Salmonella plates. A thinning or absent background lawn indicates toxicity (necrosis/bacteriostasis).
-
The "Off-Target" Mechanism: The compound is killing the cells via membrane disruption or oxidative stress before they can replicate the mutation.
-
Protocol Adjustment:
-
Titrate Down: Establish a dose-response curve. The optimal mutagenic window is usually just below the cytotoxic threshold.
-
Check pH: Since you are using the HCl salt, high concentrations in unbuffered media can drop the pH, killing cells. Ensure your top agar or media is strongly buffered (phosphate buffer pH 7.4).
-
Category B: Metabolic Activation Failure
Q: I see no increase in mutations/adducts even at non-toxic doses. Is the compound degraded?
A: If you are not adding an exogenous metabolic activation system, this is expected. 2',3'-Dimethyl(1,1'-biphenyl)-4-amine is a pro-carcinogen . It is biologically inert regarding mutagenesis until activated.
-
Root Cause: Lack of CYP1A2 activity.
-
Solution: You must add S9 mix (rat liver post-mitochondrial supernatant) induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone.
-
Critical Check: Ensure your S9 fraction contains adequate NADPH generating system (G-6-P and NADP+). Without NADPH, the CYP enzymes cannot oxidize the amine.
Category C: Solubility & Stability Issues
Q: The compound precipitates when I dilute the DMSO stock into the aqueous media. How do I prevent this?
A: This is a common physical "off-target" effect where the compound crashes out, leading to inconsistent dosing.
-
Chemistry: While the HCl salt is more water-soluble than the free base, the biphenyl structure is highly lipophilic. In high-salt media (like PBS or culture media), the "salting out" effect reduces solubility.
-
Protocol:
-
Solvent: Dissolve the HCl salt in anhydrous DMSO first.
-
Dilution Step: Do not add DMSO stock directly to a large volume of cold media. Instead, perform a serial dilution in DMSO first, then add the final DMSO spike to pre-warmed (37°C) media while vortexing.
-
Limit DMSO: Keep final DMSO concentration <1% (v/v) to avoid solvent toxicity confounding your results.
-
Experimental Optimization Data
Use the following reference table to distinguish between specific (On-Target) and non-specific (Off-Target) observations.
| Observation | Probable Cause | Mechanism | Corrective Action |
| Thin bacterial lawn / Low cell viability | Off-Target Toxicity | Membrane disruption or pH shock (HCl). | Reduce dose; Neutralize HCl with equimolar NaOH if buffer capacity is low. |
| High ROS / 8-oxodG levels | Off-Target Oxidative Stress | Redox cycling of quinone imine intermediates. | Add catalase or SOD to media to scavenge ROS and isolate alkylation effects. |
| Negative result (No mutation) | Activation Failure | Lack of CYP1A2 activity (S9 failure). | Verify S9 activity with a known control (e.g., 2-Aminoanthracene). |
| Yellow/Brown solution over time | Chemical Instability | Oxidation of the amine group (Light sensitivity). | CRITICAL: Store solid and solution in amber vials under N2 gas. |
Protocol: Handling the Hydrochloride Salt
Standard Operating Procedure (SOP) for minimizing hydrolysis and degradation.
-
Storage: Store the solid at -20°C or 4°C in a desiccator. The HCl salt is hygroscopic; moisture absorption leads to hydrolysis and inaccurate weighing.
-
Stock Preparation:
-
Bring the vial to room temperature before opening to prevent water condensation.
-
Solvent: DMSO (Anhydrous) .[1] Avoid water or ethanol for long-term stock storage.
-
Concentration: Prepare at 100x the final testing concentration.
-
-
Neutralization (Optional): If your assay is pH-sensitive (e.g., cell-free DNA binding), remember that 1 mole of compound releases 1 mole of HCl.
-
Calculation:
. MW 233.7 g/mol . -
Ensure your buffer capacity is at least 10x the concentration of the HCl salt added.
-
References & Authoritative Grounding
The following sources validate the metabolic mechanisms, mutagenicity profiles, and handling requirements discussed above.
-
National Center for Biotechnology Information (PubChem). 3,2'-Dimethyl-4-aminobiphenyl (Compound Summary). (Note: 3,2' and 2',3' isomers share class-wide metabolic activation pathways via CYP1A2).
-
National Toxicology Program (NTP). Report on Carcinogens: Heterocyclic Amines and Aromatic Amines. (Details the CYP1A2 N-hydroxylation mechanism).
-
IARC Monographs. Volume 100F: Chemical Agents and Related Occupations. (Defines the mechanism of aminobiphenyl carcinogenesis).
-
BenchChem Technical Support. Impact of Hygroscopic DMSO on Hydrochloride Salt Solubility. (Source for DMSO/Water solubility troubleshooting).
-
NIST Chemistry WebBook. 3,2'-Dimethyl-4-aminobiphenyl hydrochloride Phase Data.
Disclaimer: This guide is for research use only. 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride is a potent carcinogen. All handling must occur within a certified Chemical Fume Hood with appropriate PPE (Nitrile gloves, safety goggles).
Sources
Technical Support Center: 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride Synthesis
Ticket ID: BPH-AMN-23-HCl Subject: Troubleshooting Impurity Profiles & Optimization Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are encountering challenges in the synthesis of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride . This molecule presents a specific set of "silent" challenges driven by the steric hindrance of the 2',3'-dimethyl pattern. Unlike simple biphenyls, the ortho-methyl group creates a twisted biaryl axis that retards the transmetalation step in Suzuki couplings, allowing competitive side reactions (protodeboronation) to dominate. Furthermore, the electron-rich amine moiety avidly chelates palladium, making heavy metal remediation difficult.
This guide moves beyond standard recipes to address the causality of impurities and provides self-validating protocols to ensure pharmaceutical-grade purity (>99.5%).
Module 1: Reaction Optimization (The "Missing" Yield)
Common Ticket: "My conversion is stalled, and I see a low molecular weight impurity."
Diagnosis: Protodeboronation of 2,3-Dimethylphenylboronic acid. Root Cause: The 2-position methyl group sterically hinders the approach of the palladium complex. Under aqueous basic conditions, the rate of hydrolytic cleavage of the C-B bond (protodeboronation) exceeds the rate of transmetalation.
The Mechanism:
-
Base attacks the boron to form a boronate "ate" complex.
-
Instead of transferring the aryl group to Palladium, the "ate" complex protonates, releasing o-xylene (volatile, often invisible on LCMS UV, but visible on GC).
Troubleshooting Protocol
| Variable | Standard Condition (Avoid) | Optimized Condition (Use) | Why? |
| Base | Na₂CO₃ / K₂CO₃ | K₃PO₄ (Anhydrous) or CsF | Phosphate is less hydrolytic; Fluoride activates boron without high pH water spikes. |
| Solvent | DMF/Water or MeOH | Toluene/Water (10:1) or Dioxane (Anhydrous) | Reducing water content slows protodeboronation. |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ | Bidentate ferrocenyl ligands create a wider "bite angle," forcing the reductive elimination despite steric clash. |
| Temp | 80°C | 90-100°C (Fast Ramp) | High temp favors the coupling rate ( |
Module 2: Impurity Management (The "Pink" Product)
Common Ticket: "The product turns pink/brown during filtration. Pd levels are >500 ppm."
Diagnosis:
-
Color: Oxidation of the aniline amine to azo/nitroso species (radical mechanism).
-
Metal: The free amine nitrogen coordinates to Pd(II), dragging it through standard silica plugs.
The "Chelation-Break" Workup
Do not rely on simple filtration. You must chemically displace the amine from the Palladium.
Step-by-Step Remediation:
-
The Scavenger: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin at the end of the reaction (0.5 equiv vs Pd). Stir at 50°C for 30 mins.
-
The Wash: During the organic extraction, wash the layer with 5% L-Cysteine solution (pH adjusted to 6-7). Cysteine has a higher affinity for Pd than your biphenyl amine.
-
The Atmosphere: Perform all workups under N₂ or Ar flow until the HCl salt is formed. The salt is oxidation-resistant; the free base is not.
Module 3: Salt Formation & Crystallization
Common Ticket: "The salt is hygroscopic or an oil."
Diagnosis: Trapped solvent or mixed stoichiometry (Mono- vs Di-HCl). The Science: The aniline nitrogen is the primary basic site. However, excess HCl can protonate the biphenyl system (pi-complex) or trap lattice solvent.
Crystallization Protocol
-
Dissolve the Free Base in EtOAc (5 volumes).
-
Cool to 0-5°C.
-
Add HCl in Isopropanol (IPA) dropwise (1.05 equivalents exactly). Do not use aqueous HCl.
-
Critical Step: If oiling occurs, reheat to reflux until clear, then cool slowly (10°C/hour) with vigorous stirring.
-
Filter and wash with cold MTBE (removes residual organic impurities).
Visualizing the Impurity Landscape
The following diagram maps the genesis of impurities based on reaction conditions.
Figure 1: Impurity Genesis Map. Red nodes indicate failure modes driven by steric hindrance and amine reactivity.
Standard Operating Procedure (SOP): The "Gold Standard"
Objective: Synthesis of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine HCl (10g scale).
-
Charge: To a 3-neck flask, add 4-bromoaniline (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Purge: Evacuate and backfill with N₂ (3 cycles).
-
Solvent: Add degassed Toluene/Water (10:1 ratio).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.02 eq). Note: dppf is superior to PPh3 for sterically crowded couplings.
-
Reaction: Heat to 95°C for 4-6 hours. Monitor by HPLC (Look for disappearance of bromide).
-
Workup (The "Clean" Phase):
-
Salt Formation:
-
Dry organic layer (Na₂SO₄). Concentrate to ~5 volumes.
-
Add 4N HCl in Dioxane or IPA (1.1 eq) dropwise at 0°C.
-
Precipitate forms immediately. Stir 1h.
-
Filter, wash with MTBE, dry in vacuum oven at 45°C.
-
FAQ: Rapid Response
Q: Can I use 4-iodoaniline instead of bromo? A: Yes, but be careful. Iodides are more reactive but generate Iodine during the reaction, which can oxidize the amine. If using iodide, add a sodium thiosulfate wash during workup.
Q: Why K3PO4 instead of Na2CO3? A: Sodium Carbonate creates a higher local pH in water, accelerating the protodeboronation of your sterically hindered boronic acid. K3PO4 is milder and buffers effectively, preserving the boronic acid for the coupling.
Q: The final solid is grey, not white. A: This is residual Palladium. Recrystallize the HCl salt from Ethanol/Water (9:1). The Pd usually stays in the mother liquor when the salt lattice forms.
References
-
Mechanisms of Protodeboronation
-
Cox, P. A., et al. (2010). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society. Link
- Note: Establishes the link between ortho-substitution and hydrolytic instability.
-
-
Pd Scavenging from Amines
-
Welch, C. J., et al. (2005). "Adsorbent screening for metal impurity removal in pharmaceutical process research." Organic Process Research & Development. Link
- Note: Validates the use of Thiol/Cysteine for amine-containing APIs.
-
-
Suzuki Coupling of Hindered Biaryls
-
Tang, W., et al. (2010). "Efficient Monophosphorus Ligands for Palladium-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Angewandte Chemie. Link
- Note: Supports the choice of bulky/bidentate ligands (like dppf or specialized phosphines) for ortho-substituted systems.
-
-
Salt Selection & Crystallization
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
- Note: The authoritative text on HCl stoichiometry and solvent entrapment.
-
Sources
Avoiding catalyst poisoning in the synthesis of biphenyl amines
Welcome to the technical support center dedicated to overcoming challenges in the synthesis of biphenyl amines. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and encounter issues related to catalyst deactivation. Here, we provide in-depth troubleshooting guides and frequently asked questions to diagnose, resolve, and prevent catalyst poisoning, ensuring the efficiency and reproducibility of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding catalyst poisoning in the synthesis of biphenyl amines.
Q1: What are the most common catalyst poisons in palladium-catalyzed amination reactions?
A1: Catalyst poisoning is a primary cause of low yield or reaction failure. The most frequently encountered poisons are substances that bind strongly to the palladium center, blocking active sites required for the catalytic cycle.[1] Common culprits include:
-
Sulfur Compounds: Thiols, thioethers, sulfoxides, and even elemental sulfur are notorious poisons for palladium catalysts.[2] They can be present as impurities in reagents or solvents.
-
Coordinating Heterocycles: Substrates or impurities containing nitrogen heterocycles (e.g., pyridine, quinoline, imidazole) can coordinate strongly to the palladium center, leading to catalytically inactive complexes.[3][4]
-
Halides, Cyanides, and Carbon Monoxide: These small molecules and ions can act as potent inhibitors by forming stable bonds with the palladium catalyst.[5][6][7] Excess iodide, in particular, can form unreactive palladium dimer species, inhibiting the reaction.[8]
-
Water and Oxygen: While trace amounts of water can sometimes be beneficial, excess water or oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) and promote ligand degradation.[5][7]
-
Phosphates and Phosphites: These can originate from reagents or side reactions and can deactivate the catalyst.[5]
Q2: How do these poisons deactivate the palladium catalyst?
A2: Deactivation occurs through several mechanisms, primarily involving the interaction of the poison with the catalyst's active sites.
-
Chemisorption: This is the most common mechanism, where the poison forms a strong chemical bond with the surface of the palladium metal, rendering the active site inaccessible to the reactants.[2] Sulfur compounds are a classic example of this irreversible poisoning.[2]
-
Ligand Displacement: Some substrates, particularly primary amines and N-heterocycles, can displace the essential phosphine ligands from the palladium center. This leads to the formation of dormant or inactive palladium complexes that may only reactivate upon heating.[9]
-
Formation of Inactive Complexes: Poisons like excess cyanide can disrupt every step of the catalytic cycle by forming highly stable, inactive palladium-cyanide complexes such as [(CN)₄Pd]²⁻.[6]
-
Oxidation: Oxygen can oxidize the active Pd(0) catalyst to a less active Pd(II) state, stalling the catalytic cycle which begins with oxidative addition to the Pd(0) species.[7]
Q3: Can a poisoned catalyst be regenerated?
A3: Regeneration is sometimes possible but depends on the nature of the poisoning.
-
Reversible Poisoning: In cases of weak adsorption or when catalytically dormant complexes are formed, altering reaction conditions (e.g., increasing temperature) can sometimes restore activity.[2][9]
-
Irreversible Poisoning: Strong chemisorption, as seen with sulfur, often leads to permanent deactivation.[2] While some industrial processes utilize high-temperature treatments or reducing atmospheres (e.g., H₂) to regenerate sulfur-poisoned catalysts, this is often impractical in a laboratory setting for homogeneous catalysts.[10]
-
Oxidized Catalysts: If the catalyst has been oxidized to Pd(II), the catalytic cycle may naturally regenerate the Pd(0) species, but an excess of oxidant can overwhelm this process. In some protocols, reducing agents are implicitly present or added to facilitate the initial formation of Pd(0) from a Pd(II) precatalyst.[8]
Part 2: Troubleshooting Guide for Biphenyl Amine Synthesis
This guide provides a systematic, question-based approach to diagnosing and solving specific experimental problems.
Problem 1: My reaction shows low conversion or has completely stalled.
This is the most common symptom of catalyst deactivation. Follow this diagnostic workflow to identify the root cause.
Q: Have you observed any black precipitate forming in the reaction mixture?
-
Yes: You are likely observing the formation of palladium black, an inactive, aggregated form of palladium. This indicates that the ligand is failing to stabilize the Pd(0) species.[7] Proceed to Solution 1.1.
-
No: The catalyst is likely deactivated but still in solution. This points towards poisoning by soluble impurities or substrate-directed inhibition. Proceed to Step 2.
Q: Are you using any sulfur-containing reagents or substrates? Have you rigorously purified all solvents and reagents?
-
No/Unsure: Sulfur is a pervasive and potent poison. It can be an impurity in starting materials, bases (e.g., from sulfate-containing precursors), or solvents.[2] Proceed to Solution 1.2.
-
Yes, my substrate contains a sulfur moiety: This is a known challenge. Specific ligands and conditions are required. Proceed to Solution 1.3.
Q: Does your aryl halide or amine contain a nitrogen heterocycle (e.g., pyridine, imidazole)?
-
Yes: The substrate itself is likely coordinating to the palladium center and acting as an inhibitor, a common issue in C-H activation and cross-coupling.[4] Proceed to Solution 1.4.
Q: Are you using an aryl iodide?
-
Yes: While typically reactive, aryl iodides can generate iodide ions that inhibit the catalyst, especially at high concentrations.[8] Proceed to Solution 1.5.
Q: Have you ensured a strictly inert atmosphere?
-
No/Unsure: Oxygen is a common cause of catalyst deactivation through oxidation.[7] Proceed to Solution 1.6.
-
Solution 1.1 (Addressing Palladium Black):
-
Enhance Ligand Stability: Switch to a chelating bidentate phosphine ligand (e.g., dppf, Xantphos) or a bulky, electron-rich monodentate ligand (e.g., an L-Phos or Buchwald-type biarylphosphine ligand).[7][11] These ligands form more stable complexes with palladium, preventing aggregation.[7][9]
-
Optimize Solvent and Temperature: A more coordinating solvent might help stabilize the catalyst. Avoid excessively high temperatures, which can accelerate ligand degradation and catalyst precipitation.
-
-
Solution 1.2 (General Impurity Removal):
-
Purify Reagents: Recrystallize solid starting materials. Pass liquid amines and solvents through a plug of activated alumina to remove polar impurities.[12]
-
Use High-Purity Reagents: Purchase anhydrous, degassed solvents and high-purity reagents. Run a control reaction with these materials to confirm if impurities are the issue.[7]
-
Employ Scavengers: If sulfur is suspected, consider adding a stoichiometric amount of a sulfur scavenger. However, a more robust solution is to remove the source of contamination.
-
-
Solution 1.3 (Sulfur-Containing Substrates):
-
Use Sulfur-Tolerant Catalysts: Research has focused on developing catalysts resistant to sulfur. This can involve bimetallic systems or specific ligand designs that electronically shield the metal center.[2] While less common in standard laboratory synthesis, specialized ligands may offer improved performance.
-
Ligand Choice: Use highly electron-rich and sterically bulky ligands. These can sometimes accelerate the desired catalytic steps to outcompete the rate of poisoning.
-
-
Solution 1.4 (N-Heterocycle Substrates):
-
Ligand Selection is Critical: Use bulky biarylphosphine ligands (e.g., GPhos). These ligands create a sterically hindered pocket around the palladium atom, which can disfavor coordination of the substrate's heterocyclic nitrogen while still allowing the desired C-N coupling to proceed.[9]
-
Protecting Groups: Temporarily protecting the heteroatom can be an effective, albeit less atom-economical, strategy.
-
Catalyst System Design: Some advanced methods bypass this issue by using a Pd(0) source that coordinates with a directing group on the substrate, keeping the catalyst localized and avoiding poisoning by solution-phase heterocycles.[4]
-
-
Solution 1.5 (Aryl Iodide Inhibition):
-
Switch to Aryl Bromides or Chlorides: The reactivity order in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I, contrary to other cross-coupling reactions.[8] This is because the iodide formed can be inhibitory. If possible, using the analogous aryl bromide is often the best solution.
-
Optimize Conditions: Using toluene as a solvent can be beneficial as iodide salts have poor solubility, reducing their concentration in the reaction medium.[13]
-
-
Solution 1.6 (Ensuring Inert Atmosphere):
-
Proper Degassing: Use a robust degassing method for your solvent, such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.
-
Maintain Positive Pressure: Ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.
-
Problem 2: My yield is reproducible but consistently lower than expected (e.g., 50-60%).
This often points to a persistent, low-level issue that causes partial catalyst deactivation or the formation of a side product.
Q: Have you analyzed your crude reaction mixture for byproducts?
-
Analysis: Use LC-MS or GC-MS to identify potential side products. This can provide clues about the deactivation pathway. For example, hydrodehalogenation of the aryl halide suggests a side reaction is consuming the active catalyst.
Q: Have you optimized catalyst and ligand loading?
-
Optimization: While literature protocols provide a good starting point, every substrate is different. Systematically screen catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) and the palladium-to-ligand ratio. A 1:2 Pd:Ligand ratio is often optimal for monodentate ligands to ensure the formation of the active L₂Pd(0) species.
Q: Is your base fully compatible with your substrates?
-
Base Choice: Strong bases like NaOtBu can be incompatible with sensitive functional groups like esters or nitro groups, leading to side reactions and lower yields.[13] Consider a weaker base such as Cs₂CO₃ or K₃PO₄, even if it requires a higher reaction temperature or longer time.[13]
Part 3: Data Presentation & Visualization
Table 1: Common Catalyst Poisons, Sources, and Mitigation Strategies
| Poison Class | Common Examples | Potential Sources | Mitigation Strategy |
| Sulfur Compounds | Thiols, Thioethers, H₂S | Reagent/solvent impurities, natural gas feedstocks | Reagent purification, use of sulfur-tolerant catalysts or scavengers.[2][10] |
| Nitrogen Donors | Pyridine, Quinoline, Nitriles, Oximes | Substrates, solvent impurities (e.g., DMF, DMAc), additives | Use of bulky, electron-rich ligands (e.g., biarylphosphines), substrate protection.[4][5][9] |
| Halides & Cyanides | Excess I⁻, CN⁻ | Aryl iodide substrates, cyanide salts | Use Ar-Br/Cl instead of Ar-I, avoid excess cyanide sources.[6][8] |
| Oxidants | O₂ (Air), Peroxides | Leaks in the reaction setup, impure solvents | Maintain a strict inert atmosphere, use freshly purified and degassed solvents.[7] |
| Other | Phosphates, Phosphites, CO | Impurities in reagents, incomplete combustion in gas lines | Use high-purity reagents, ensure high-purity inert gas source.[5][7] |
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
This flowchart provides a logical path for diagnosing the cause of a failed or low-yielding reaction.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Diagram 2: Mechanism of Catalyst Poisoning by Sulfur
This diagram illustrates how a sulfur-containing molecule can irreversibly bind to a palladium catalyst, blocking the active site.
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst_poisoning [chemeurope.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. dcl-inc.com [dcl-inc.com]
- 11. jmcct.com [jmcct.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Bioactivity Guide: 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride and its Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of small molecule research, the seemingly subtle shift of a methyl group can dramatically alter biological activity. This guide delves into the comparative bioactivity of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride and its structural isomers, with a particular focus on the well-characterized carcinogen, 3,2'-dimethyl-4-aminobiphenyl (DMAB). While specific bioassay data for 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride is not extensively available in public literature, this guide provides a framework for its potential evaluation by examining the known activities of its isomers and outlining the critical bioassays for characterization.
Introduction: The Biphenyl Amine Scaffold and the Importance of Isomerism
Biphenyl amines are a class of aromatic amines that feature two phenyl rings linked by a single bond, with an amine functional group. This structural motif is present in a wide range of compounds, from industrial chemicals to pharmaceutical agents.[1][2] The biological effects of biphenyl amines are profoundly influenced by the substitution pattern on the biphenyl core, including the number, type, and position of substituents. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles.
A prime example of this isomeric influence is observed in the dimethyl-biphenyl-amine family. While one isomer, 3,2'-dimethyl-4-aminobiphenyl (DMAB), is a known and studied carcinogen[3][4][5][6][7][8][9][10], the biological activities of others, such as 2',3'-Dimethyl(1,1'-biphenyl)-4-amine, remain largely uncharacterized in publicly accessible research. This guide will use DMAB as a reference point to underscore the potential bioactivities and risks associated with this class of compounds and to highlight the necessity of empirical testing for each unique isomer.
The Known Carcinogen: 3,2'-Dimethyl-4-aminobiphenyl (DMAB)
3,2'-Dimethyl-4-aminobiphenyl is a potent aromatic amine carcinogen that has been extensively studied in animal models.[3][5][6][7][8][9][10] Its primary toxicological effect is the induction of tumors in various organs, most notably the colon, prostate, and urinary bladder.[3][6][7][11][12][13]
Mechanism of Carcinogenicity: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of DMAB, like many aromatic amines, is not inherent to the parent molecule but arises from its metabolic activation.[9][14][15] This process, primarily occurring in the liver, involves a series of enzymatic reactions that convert the relatively inert amine into a highly reactive electrophile capable of covalently binding to DNA.
The key steps in this activation pathway are:
-
N-hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to a hydroxylamine, catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[9]
-
Esterification: The resulting N-hydroxy-DMAB is then esterified, commonly through O-acetylation by N-acetyltransferases (NATs), to form a reactive N-acetoxy ester.
-
DNA Adduct Formation: This unstable ester can spontaneously break down to form a highly reactive nitrenium ion, which then attacks nucleophilic sites on DNA bases, primarily guanine, to form covalent DNA adducts.[9][14][15]
The formation of these DNA adducts is a critical initiating event in the carcinogenic process. If not repaired by the cell's DNA repair machinery, these adducts can lead to mutations during DNA replication, ultimately contributing to the development of cancer.[14]
Caption: Metabolic activation pathway of 3,2'-dimethyl-4-aminobiphenyl (DMAB).
Comparative Bioactivity: What Can We Infer About 2',3'-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride?
The principle of structure-activity relationship (SAR) suggests that the altered position of the methyl groups in 2',3'-Dimethyl(1,1'-biphenyl)-4-amine will influence its interaction with metabolizing enzymes and its ultimate biological effects.
Potential Differences in Bioactivity:
-
Metabolic Activation: The steric hindrance and electronic effects resulting from the 2',3'-dimethyl substitution pattern may alter the rate and regioselectivity of cytochrome P450-mediated N-hydroxylation compared to DMAB. This could lead to either an increase or decrease in the formation of the initial carcinogenic metabolite.
-
Detoxification Pathways: The isomeric form can also influence the efficiency of detoxification pathways, such as glucuronidation, which compete with the activation pathways.
-
Receptor Binding: If the compound has other pharmacological targets, the specific stereochemistry will be critical for its binding affinity and efficacy.
Without direct experimental data for 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride, any claims about its bioactivity relative to DMAB would be speculative. Therefore, a rigorous evaluation using a panel of standardized bioassays is essential.
Essential Bioassays for Characterizing Biphenyl Amine Isomers
To elucidate the bioactivity profile of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride and enable a meaningful comparison with its isomers, the following bioassays are recommended.
Mutagenicity Assessment: The Ames Test
The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[16][17][18] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Metabolic Activation: Prepare an S9 fraction from the livers of rats induced with a P450 inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Test Compound Preparation: Dissolve 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.
-
Assay Procedure:
-
To a test tube, add 0.1 mL of an overnight culture of the selected bacterial strain, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (for assays with metabolic activation) or buffer (for assays without).
-
Incubate the mixture at 37°C for 20-30 minutes.
-
Add 2 mL of molten top agar containing a trace amount of histidine and biotin.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Caption: General workflow for the Ames test.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line with metabolic capabilities) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride and its isomers for a defined period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined from the dose-response curve.
DNA Damage Assessment: DNA Adduct Formation Assay
To directly investigate the genotoxic potential of a biphenyl amine, quantifying the formation of DNA adducts is crucial. The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts.[14][20]
Experimental Protocol: ³²P-Postlabeling Assay for DNA Adducts
-
In Vitro or In Vivo Treatment: Expose cells in culture or a model organism to the test compound.
-
DNA Isolation: Isolate genomic DNA from the treated cells or tissues.
-
DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides, for example, by butanol extraction.
-
³²P-Labeling: Label the 3'-phosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity of the adduct spots to determine the level of DNA adducts.
Data Summary and Comparison
The following table provides a template for summarizing and comparing the bioactivity data for 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride and its isomers once the necessary experiments have been conducted.
| Compound | Ames Test (TA98 +S9) | Cytotoxicity (HepG2, 48h) | DNA Adduct Formation |
| Mutagenic Ratio | IC50 (µM) | Relative Adduct Level | |
| 2',3'-Dimethyl(1,1'-biphenyl)-4-amine HCl | Data to be determined | Data to be determined | Data to be determined |
| 3,2'-Dimethyl-4-aminobiphenyl (DMAB) | Known to be mutagenic | Literature value | Known to form adducts |
| Other Isomer 1 | Data to be determined | Data to be determined | Data to be determined |
| Other Isomer 2 | Data to be determined | Data to be determined | Data to be determined |
Conclusion: A Call for Empirical Investigation
While the bioactivity of 3,2'-dimethyl-4-aminobiphenyl as a carcinogen is well-documented, the biological effects of its isomer, 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride, remain to be elucidated. The principles of structure-activity relationships strongly suggest that its bioactivity will differ from that of DMAB, but the nature and extent of this difference can only be determined through rigorous experimental evaluation.
This guide provides the foundational knowledge and detailed protocols for the essential bioassays required to characterize the mutagenic, cytotoxic, and genotoxic potential of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride. By conducting these experiments, researchers can generate the critical data needed to perform a direct and meaningful comparison with its isomers, thereby contributing to a safer and more informed use of this and related compounds in research and development.
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A Researcher's Guide to Elucidating and Validating the Mechanism of Action of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this journey is the precise elucidation and validation of the compound's mechanism of action (MOA). This guide provides a comprehensive, technically detailed framework for investigating "2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride," a compound for which the specific biological target and MOA are not yet extensively documented in public literature.
Instead of a rigid protocol, we present a logical, multi-tiered experimental strategy designed to first uncover the putative MOA and then to rigorously validate these findings. This approach emphasizes scientific integrity through self-validating experimental systems and objective comparison against established benchmarks and negative controls.
Part 1: The Strategic Workflow for MOA Elucidation
The initial absence of a known target for 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride necessitates a discovery-oriented approach. Our proposed workflow is designed to systematically narrow down the possibilities from broad phenotypic effects to specific molecular interactions.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
2.2. Orthogonal Target Engagement Assays
To confirm the findings from CETSA, it is essential to use an orthogonal method. [1]
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a target protein that has been tagged with a NanoLuc® luciferase. [1]* Surface Plasmon Resonance (SPR): This in vitro biophysical technique measures the binding kinetics and affinity of a compound to a purified target protein immobilized on a sensor chip. [2]
Phase 3: Downstream Pathway Analysis and Validation
Confirming that the compound modulates the downstream signaling pathway of its putative target is a critical validation step.
3.1. Phospho-Kinase Antibody Arrays
If the identified target is a kinase, a phospho-kinase array can provide a broad overview of the compound's effect on cellular signaling pathways.
-
Experimental Protocol:
-
Treat cells with 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride at its EC50 concentration for various time points.
-
Lyse the cells and apply the lysates to membranes spotted with antibodies against key phosphorylated signaling proteins.
-
Detect the levels of phosphorylation using a chemiluminescent substrate.
-
-
Data Interpretation:
-
Compare the phosphorylation status of various signaling nodes between compound-treated and vehicle-treated cells to identify modulated pathways.
-
3.2. Gene Expression Profiling (RNA-seq)
RNA-sequencing provides a global view of the transcriptional changes induced by the compound, offering insights into the affected biological processes. [3][4]
-
Experimental Protocol:
-
Treat cells with the compound or vehicle for a relevant time period (e.g., 6, 12, or 24 hours).
-
Isolate total RNA and perform library preparation and sequencing.
-
Analyze the sequencing data to identify differentially expressed genes.
-
Perform pathway analysis (e.g., Gene Set Enrichment Analysis) to identify enriched biological pathways.
-
-
Data Comparison:
-
Compare the gene expression signature of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride with the signatures of known inhibitors of the putative target pathway.
-
Phase 4: Functional Validation and Comparison
The final phase connects the molecular mechanism to a functional cellular outcome.
4.1. Specific Cellular Functional Assays
Based on the findings from the previous phases, design specific functional assays. For example, if the compound is found to inhibit a kinase involved in cell migration, a wound-healing or transwell migration assay would be appropriate.
-
Experimental Protocol (Wound-Healing Assay):
-
Grow a confluent monolayer of cells.
-
Create a "scratch" in the monolayer with a pipette tip.
-
Treat the cells with the compound or vehicle.
-
Image the scratch at regular intervals to monitor cell migration into the wound.
-
Quantify the rate of wound closure.
-
-
Data Presentation:
| Treatment | Wound Closure at 24h (%) |
| Vehicle Control | 95 ± 5 |
| 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (1x IC50) | 30 ± 8 |
| Known Migration Inhibitor (e.g., Cytochalasin D) | 25 ± 6 |
4.2. Comparison with Known Modulators
A crucial validation step is to compare the effects of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride with those of a well-characterized modulator of the identified target or pathway.
-
Comparative Analysis:
-
Demonstrate that the test compound phenocopies the effects of a known inhibitor or activator of the target.
-
In rescue experiments, show that the effects of the compound can be reversed by overexpressing the wild-type target or by activating a downstream component of the pathway.
-
Conclusion
The elucidation of a novel compound's mechanism of action is an iterative process of hypothesis generation and rigorous validation. This guide provides a robust framework for investigating the biological activity of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride. By employing a combination of unbiased screening, direct target engagement assays, downstream pathway analysis, and functional validation, researchers can build a compelling and data-driven narrative of its molecular mechanism. The key to success lies in the use of orthogonal assays and appropriate comparisons to known standards, ensuring the scientific integrity and trustworthiness of the findings.
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The Strategic Importance of Carbon-Nitrogen and Carbon-Carbon Bond Formation
A Senior Application Scientist's Guide to the Synthesis of Substituted Biphenyl Amines: A Comparative Analysis
Substituted biphenyl amines are a cornerstone of modern molecular design, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, therefore, is a critical endeavor for researchers in drug development and materials science. This guide provides an in-depth comparative analysis of the primary synthetic routes to these valuable compounds, offering field-proven insights into the causality behind experimental choices and providing the data necessary to select the optimal path for your target molecule.
The construction of a substituted biphenyl amine requires the strategic formation of two key bonds: a carbon-carbon (C-C) bond to create the biphenyl core and a carbon-nitrogen (C-N) bond to introduce the amine functionality. The sequence and methodology of these bond formations define the synthetic route and have profound implications for yield, substrate scope, and functional group tolerance. This guide will dissect the three most prevalent strategies:
-
Route A: C-C Coupling followed by C-N Coupling (e.g., Suzuki then Buchwald-Hartwig)
-
Route B: C-N Coupling followed by C-C Coupling (e.g., Buchwald-Hartwig then Suzuki)
-
Route C: Direct C-C coupling of an amine-containing precursor (e.g., Suzuki of an amino-aryl halide)
We will also explore the classical Ullmann condensation and emerging technologies such as C-H activation and photocatalysis, providing a comprehensive overview of the synthetic landscape.
Palladium-Catalyzed Cross-Coupling: The Workhorses of Biphenyl Amine Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and their derivatives.[1] The two most important reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura Coupling: Forging the Biphenyl Core
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl systems due to its mild conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1][2]
Mechanism and the Critical Role of the Base
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the biphenyl product.[1] The base is a crucial component, as it activates the boronic acid, making it more nucleophilic and facilitating the transmetalation step.[3] The choice of base—typically carbonates, phosphates, or hydroxides—can significantly impact the reaction rate and yield.[3][4]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Installing the Amine Functionality
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[5] It allows for the coupling of a wide range of amines with aryl halides and pseudohalides.[5]
Mechanism and the Decisive Role of the Ligand
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.[5]
The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, and BrettPhos, have been developed to enhance the rates of both oxidative addition and reductive elimination, allowing for the coupling of challenging substrates like aryl chlorides and sterically hindered amines.[6] The specific ligand is often chosen based on the nature of the amine nucleophile.[6][7]
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
The Ullmann Condensation: A Classical Approach
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds. While it is an older method, it can still be a useful alternative to palladium-catalyzed reactions, particularly for large-scale syntheses where cost is a major consideration.
Mechanism and Reaction Conditions
The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[8] However, modern protocols have been developed that use catalytic amounts of copper with various ligands, allowing for milder reaction conditions. The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination.[8]
Comparative Analysis of the Main Synthetic Routes
The choice of synthetic route depends on a multitude of factors, including the nature of the substituents on the aromatic rings, the steric hindrance around the reaction centers, and the presence of sensitive functional groups.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Ullmann Condensation |
| Bond Formed | C-C | C-N | C-N |
| Catalyst | Palladium | Palladium | Copper |
| Typical Conditions | Mild (often < 100 °C) | Mild to moderate (RT to 120 °C) | Harsh (often > 150 °C) |
| Substrate Scope | Very broad | Very broad | More limited, often requires activated aryl halides |
| Functional Group Tolerance | Excellent | Good to excellent | Moderate |
| Key Reagent | Organoboron compounds | Amines | Amines |
| Advantages | High yields, readily available reagents, non-toxic byproducts | High yields, wide amine scope | Low catalyst cost |
| Disadvantages | Cost of palladium, potential for protodeboronation of boronic acid | Cost of palladium and specialized ligands | High temperatures, often requires stoichiometric copper, substrate limitations |
Table 1: Comparison of Key Synthetic Methodologies
Emerging Synthetic Strategies
While the Suzuki, Buchwald-Hartwig, and Ullmann reactions are the most established methods, several newer strategies are gaining traction for the synthesis of substituted biphenyl amines.
-
C-H Arylation: This approach involves the direct coupling of an aromatic C-H bond with an aryl halide, offering a more atom-economical synthesis by avoiding the need for pre-functionalization of one of the coupling partners.[9]
-
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions.[10][11][12] These methods often proceed via radical intermediates and can offer unique reactivity and selectivity.[10][11][12]
-
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines.[13][14] Enzymes such as transaminases and imine reductases can be used to produce enantiopure amines under mild, aqueous conditions.[13][14]
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
Synthesis of 4-methoxy-N-phenyl-[1,1'-biphenyl]-4-amine
To a solution of 4-bromo-N-phenylaniline (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the mixture is heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Representative Buchwald-Hartwig Amination Protocol
Synthesis of N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-amine
A mixture of 4-bromobiphenyl (1.0 mmol), 4-methoxyaniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol) is placed in a reaction vial. The vial is evacuated and backfilled with argon. Toluene (5 mL), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.03 mmol) are added. The vial is sealed and heated to 100 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired product.[15]
Representative Ullmann Condensation Protocol
Synthesis of N-phenyl-[1,1'-biphenyl]-4-amine
A mixture of 4-bromobiphenyl (1.0 mmol), aniline (1.5 mmol), K₂CO₃ (2.0 mmol), and CuI (0.1 mmol) in DMF (5 mL) is heated to 150 °C in a sealed tube for 24 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Safety and Green Chemistry Considerations
Safety: Palladium-catalyzed cross-coupling reactions can be exothermic and pose potential safety hazards, especially on a large scale.[16][17][18] Careful monitoring of the reaction temperature and consideration of controlled reagent addition are crucial.[16][17][18] Some solvents commonly used, such as DMF and DMSO, can decompose at elevated temperatures, leading to runaway reactions.[18]
Green Chemistry: The principles of green chemistry encourage the use of less hazardous reagents, the reduction of waste, and the use of catalytic rather than stoichiometric reagents.[19][20][21][22][23] In this context, modern palladium-catalyzed reactions with low catalyst loadings are generally preferred over classical Ullmann condensations that often require stoichiometric copper.[8] C-H activation and biocatalytic methods represent even greener alternatives by minimizing pre-functionalization steps and using more environmentally benign reaction conditions.[9][13][14]
Conclusion and Future Outlook
The synthesis of substituted biphenyl amines is a mature field with a rich portfolio of reliable and versatile methods. The choice of the optimal synthetic route is a multifactorial decision that requires a deep understanding of the underlying reaction mechanisms and the interplay of catalysts, ligands, bases, and solvents. For most applications, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions remain the methods of choice due to their broad scope and high efficiency. However, for large-scale synthesis, the cost-effectiveness of modern Ullmann-type reactions should be considered. Looking forward, the continued development of C-H activation, photocatalysis, and enzymatic methods will undoubtedly provide even more powerful and sustainable tools for the synthesis of this important class of molecules.
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Green Chemistry Toolkit. (n.d.). METRICS. Green Chemistry Toolkit. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
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RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. Xingwei Li. [Link]
-
RSC Publishing. (n.d.). Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis. Organic & Biomolecular Chemistry. [Link]
-
OUCI. (n.d.). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. OUCI. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]
-
RSC Publishing. (2020). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. RSC Publishing. [Link]
-
ResearchGate. (2025). Direct C‐H Arylation of Primary Amines via Organic Photoredox Catalysis. ResearchGate. [Link]
-
Amanote Research. (2008). (PDF) Synthesis of Hindered Biphenyls by Sequential. Amanote Research. [Link]
-
ScienceDirect. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. [Link]
-
NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]
-
Semantic Scholar. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Semantic Scholar. [Link]
-
NIH. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. PMC. [Link]
-
ChemistryViews. (2020). Enzyme-Catalyzed Synthesis of Chiral Primary Amines. ChemistryViews. [Link]
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"2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride" target engagement confirmation
This guide provides a rigorous technical analysis for confirming the biological engagement of 2',3'-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride (standardized as 3,2'-Dimethyl-4-aminobiphenyl or DMAB ).
Editorial Note on Nomenclature: While the user query specifies "2',3'-Dimethyl...", the chemical abstracts and CAS registry (CAS 58109-32-3 for the HCl salt) standardize this structure as 3,2'-dimethyl-4-aminobiphenyl (DMAB) . The "2',3" numbering often appears in catalogs as a numerical sort rather than ring-specific assignment. This guide focuses on the well-characterized carcinogen DMAB , widely used to induce multi-organ carcinomas (colon, prostate, breast) in rodent models.
Executive Summary & Mechanism of Action
DMAB is a pro-carcinogenic aromatic amine used as a reference tool to model human colon and prostate cancer. Unlike direct-acting therapeutic agents, "target engagement" for DMAB refers to its metabolic bioactivation and subsequent covalent binding to DNA (DNA adduction) .
Confirming engagement is critical because DMAB is metabolically inert until activated. Failure to observe phenotype often stems from insufficient CYP450 expression in the model system rather than compound degradation.
Mechanism of Engagement (The "On" Switch)
-
Proximal Target (Bioactivation): DMAB is N-hydroxylated by CYP1A2 (liver) to form N-hydroxy-DMAB.
-
Intermediate Activation: The N-hydroxy metabolite is esterified by N-acetyltransferases (NAT1/2) or Sulfotransferases (SULTs) .
-
Distal Target (Adduction): The unstable ester degrades into a reactive nitrenium ion, which covalently binds to the C8-position of Guanine in DNA, causing replication errors (G:C
T:A transversions).
Caption: Step-wise metabolic activation of DMAB required for DNA target engagement.
Comparative Analysis: DMAB vs. Alternatives
When selecting a chemical tool for carcinogenesis, DMAB is unique in its multi-organ tropism compared to colon-specific or direct-acting agents.
| Feature | DMAB (3,2'-Dimethyl-4-aminobiphenyl) | AOM (Azoxymethane) | PhIP (Heterocyclic Amine) | MNU (N-Nitroso-N-methylurea) |
| Primary Target | DNA (C8-Guanine Adducts) | DNA (O6-Methylguanine) | DNA (C8-Guanine) | DNA (Direct Alkylation) |
| Bioactivation | Required (CYP1A2, NAT) | Required (CYP2E1) | Required (CYP1A2) | None (Direct Acting) |
| Organotropism | Multi-organ (Colon, Prostate, Breast) | Specific (Colon) | Multi-organ (Colon, Prostate, Breast) | Local (Site of application) |
| Relevance | Models dietary amine exposure; high relevance to human etiology. | High reproducibility; standard for CRC screening. | Models cooked meat carcinogens; lower potency than DMAB. | Used for rapid induction; less biologically relevant mechanism. |
| Adduct Stability | High (Persistent adducts) | Moderate | High | Low (Rapid repair by MGMT) |
Why Choose DMAB? Choose DMAB when you need to study prostate-colon axes or evaluate chemopreventive agents acting on Phase I/II metabolic enzymes (CYP1A2/NAT).
Target Engagement Protocols
To confirm DMAB is working in your system, you must validate two steps: Metabolic Competence (is it being activated?) and DNA Binding (is it hitting the target?).
Protocol A: Metabolic Stability & Activation Assay (In Vitro)
Objective: Confirm that your S9 fraction or cell line expresses the necessary CYP enzymes to activate DMAB.
-
Reagents:
-
DMAB HCl stock (10 mM in DMSO).
-
Rat Liver Microsomes (RLM) or S9 fraction (induced with Aroclor 1254 for max activity).
-
NADPH Regenerating System.
-
-
Reaction:
-
Mix
RLM ( protein) with buffer (pH 7.4). -
Add DMAB (final conc.
). -
Initiate with NADPH (
). Incubate at .
-
-
Sampling:
-
Aliquot at
min. Quench with ice-cold Acetonitrile.
-
-
Analysis (LC-MS/MS):
-
Monitor depletion of parent DMAB (
fragments). -
Crucial Check: Monitor formation of N-hydroxy-DMAB (often unstable, may require trapping with GSH) or downstream metabolites.
-
Success Criteria:
depletion of parent compound within 60 mins indicates active CYP engagement.
-
Protocol B: 32P-Postlabeling for DNA Adducts (The Gold Standard)
Objective: Direct confirmation of "Target Engagement" in tissue.
-
Tissue Processing: Isolate DNA from target tissue (e.g., rat colon mucosa or prostate) using phenol-chloroform extraction.
-
Digestion: Hydrolyze DNA (
) to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase. -
Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides (adducts are resistant).
-
Labeling: Incubate with
and T4 Polynucleotide Kinase to radiolabel the adducts. -
Separation: Perform multi-directional Thin Layer Chromatography (TLC) on PEI-cellulose plates.
-
Visualization: Autoradiography. DMAB adducts appear as distinct spots (typically 2–3 major adducts) migrating separately from the solvent front.
Protocol C: Surrogate Marker - Ames Mutagenicity Test
Objective: Rapid functional verification of the DMAB batch.
-
Strain: Salmonella typhimurium TA98 or TA100 (TA98 is more sensitive to frameshift mutagens like DMAB).
-
S9 Mix: Must use Hamster or Rat Liver S9 (induced). Note: Uninduced S9 often fails to activate DMAB sufficiently.
-
Dosing: Plate
per plate. -
Readout: Count revertant colonies after 48h.
-
Validation: A 5-10 fold increase in revertants over vehicle control confirms the compound is capable of target engagement (DNA intercalation/adduction).
Troubleshooting & Quality Control
Issue: No tumors or phenotype observed.
-
Root Cause 1: Species Specificity. DMAB is highly potent in F344 rats but shows variable efficacy in other strains or mice due to differences in NAT activity (mice are often NAT2 deficient).
-
Solution: Use F344 rats or Syrian Golden Hamsters.
-
-
Root Cause 2: Nomenclature Confusion. Ensure you are using 3,2'-dimethyl-4-aminobiphenyl (CAS 58109-32-3). The isomer 2',3'-dimethyl (both methyls on distal ring) has significantly lower mutagenic potential.
-
Root Cause 3: Vehicle Incompatibility. DMAB HCl is a salt. Ensure it is fully dissolved. If using corn oil gavage, the salt may precipitate; consider neutralizing to free base or using an aqueous carrier with surfactant if appropriate, though oil is standard for the free amine.
References
-
National Toxicology Program. (n.d.). Testing Status of 3,2'-Dimethyl-4-aminobiphenyl. U.S. Department of Health and Human Services. Retrieved from [Link]
-
PubChem. (2024). 3,2'-Dimethyl-4-aminobiphenyl Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Shirai, T., et al. (1999). Organ dependent enhancement of rat 3,2'-dimethyl-4-aminobiphenyl (DMAB) carcinogenesis. Carcinogenesis. Retrieved from [Link]
-
Fiala, E. S., et al. (1987). The metabolism and DNA binding of 3,2'-dimethyl-4-aminobiphenyl in rats. Cancer Research.[1] Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride
Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2',3-Dimethyl(1,1'-biphenyl)-4-amine Hydrochloride
Executive Safety Directive
Hazard Classification: Select Carcinogen / High-Potency Aromatic Amine Primary Risk: Bladder and hepatic carcinogenesis via dermal absorption and inhalation. Operational Status: Zero-Exposure Tolerance.
2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride is a salt form of a methylated aminobiphenyl. Structurally, it belongs to a class of compounds (including 4-aminobiphenyl and 3,2'-dimethyl-4-aminobiphenyl) known to be potent mutagens and carcinogens. The hydrochloride salt form increases its water solubility, facilitating rapid absorption through mucous membranes and generation of electrostatic dust, which significantly elevates the inhalation risk compared to the free base.
The Golden Rule: Treat this compound as if it were the parent carcinogen 4-aminobiphenyl (OSHA 1910.1003 regulated). All handling must prevent any contact with skin or respiratory tract.
The "Why" Behind the Protocol (Scientific Rationale)
To ensure compliance and safety, researchers must understand the mechanism of toxicity:
-
Metabolic Activation: Like other aromatic amines, this compound undergoes N-hydroxylation in the liver (mediated by CYP450 enzymes). The resulting N-hydroxy metabolite is glucuronidated and excreted into the bladder.
-
The Acid Trap: In the acidic environment of the bladder, the glucuronide is hydrolyzed, releasing the reactive nitrenium ion.
-
DNA Adducts: This electrophilic ion binds covalently to DNA (specifically guanine residues), causing mutations that lead to bladder cancer.
-
The Salt Factor: The hydrochloride moiety makes the substance hygroscopic and ionic. While this reduces volatility, it drastically increases the danger of particulate inhalation and solubility in sweat/tears , creating a direct vector for systemic entry.
PPE Selection Matrix
Standard laboratory PPE is insufficient for this compound. Use the following tiered protection system.
| Body Zone | Component | Specification | Rationale |
| Dermal (Hands) | Primary Layer | Silver Shield® / 4H® (EVOH/PE Laminate) | CRITICAL: Nitrile gloves have poor resistance to aromatic amines (breakthrough <1 min).[1] Laminate is the only material that provides >4-hour protection. |
| Outer Layer | 5-8 mil Nitrile (Disposable) | Provides dexterity and protects the inner laminate glove from physical tears. Acts as a sacrificial layer. | |
| Respiratory | Primary Control | Class II, Type A2 Biosafety Cabinet (BSC) or Chemical Fume Hood | Engineering controls are the first line of defense. HEPA filtration is required for the powder (salt) form. |
| Secondary (If outside hood) | PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridge | N95s are insufficient for high-potency carcinogen powders due to face-seal leakage risks. | |
| Body | Suit | Tyvek® 400 (or equivalent) | Disposable, low-linting, and impervious to dusts. Lab coats are porous and retain particulates. |
| Sleeves | Tyvek® Sleeve Covers | Taped at the wrist to bridge the gap between glove and suit. | |
| Ocular | Eye Protection | Chemical Splash Goggles | Safety glasses allow dust entry from the sides. Face shields alone are insufficient without goggles. |
Operational Workflow: Donning & Handling
Phase 1: Preparation (The "Double-Glove" Technique)
-
Step 1: Don the Tyvek lab coat/suit.
-
Step 2: Inspect Silver Shield (Laminate) gloves for air leaks (inflate and hold).
-
Step 3: Don Laminate gloves. They will feel loose and clumsy.
-
Step 4: Don standard Nitrile gloves over the Laminate gloves. This compresses the laminate material, restoring dexterity and grip.
-
Step 5: Tape the cuff of the Tyvek sleeve to the outer nitrile glove using chemically resistant tape to create a sealed system.
Phase 2: Handling the Solid (Weighing)
-
Location: Static-Dissipative Powder Hood or Glove Box .
-
Protocol:
-
Place an absorbent pad (plastic backed) on the balance surface.
-
Use a disposable anti-static weighing boat.
-
Wet-wipe the exterior of the reagent bottle before opening to remove any settled dust.
-
Weigh the solid.
-
Dissolution: If possible, dissolve the solid in the solvent inside the weighing vessel before transferring. Handling the compound in solution (liquid) is safer than handling the dust.
-
Phase 3: Decontamination & Doffing
-
Outer Glove Removal: Remove the outer nitrile gloves inside the fume hood and discard into a solid hazardous waste container.
-
Wash: Wash the inner Laminate gloves (still on hands) with soap and water to remove potential residue.
-
Doffing: Remove Laminate gloves by peeling from the cuff, ensuring the outer surface does not touch skin.
-
Final Wash: Wash hands with soap and cool water (hot water opens pores) for 2 minutes.
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for PPE and Engineering Controls based on the physical state of the compound.
Figure 1: Decision logic for engineering controls and PPE selection based on the physical state of the aromatic amine salt.[2]
Emergency & Disposal Protocols
Spill Management:
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Do not attempt cleanup without a PAPR and Tyvek suit .
-
Containment:
-
Powder: Do NOT sweep. Cover with a wet paper towel (soaked in water/methanol) to prevent dust generation, then wipe up.
-
Liquid: Absorb with specific aromatic amine spill pads or vermiculite.
-
-
Decontamination: Clean surface with a surfactant solution followed by a dilute bleach solution (oxidizes the amine), then water.
Disposal (Strict):
-
Segregation: Do not mix with general organic solvents.
-
Labeling: Clearly label as "Carcinogenic Aromatic Amine Solid/Solution."
-
Destruction: Must be disposed of via High-Temperature Incineration . Never flush down drains.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: 4-Aminodiphenyl (1910.1003).[2] United States Department of Labor. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (2012). Chemical Agents and Related Occupations: Aromatic Amines.[3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Retrieved from [Link]
-
Lichstein, L., et al. (1995). Permeation of protective clothing materials by aromatic amines. American Industrial Hygiene Association Journal. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
